1H,1H,9H-Hexadecafluorononyl methacrylate
Description
The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F16O2/c1-4(2)5(30)31-3-7(16,17)9(20,21)11(24,25)13(28,29)12(26,27)10(22,23)8(18,19)6(14)15/h6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAENZTGUQXVFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC7F14CH2OC(O)C(CH3)=CH2, C13H8F16O2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171538 | |
| Record name | 1H,1H,9H-perfluorononyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841-46-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001841469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,1H,9H-perfluorononyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 1H,1H,9H-Hexadecafluorononyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1H,1H,9H-Hexadecafluorononyl Methacrylate, a fluorinated monomer with significant potential in advanced materials and biomedical applications. This document details its core properties, synthesis, polymerization, and safety considerations, presenting data in a clear and accessible format for researchers and professionals in drug development and material science.
Core Chemical Properties
This compound is a methacrylate ester characterized by a long, highly fluorinated alkyl chain. This structural feature imparts unique properties, including hydrophobicity, oleophobicity, and high thermal stability.
| Property | Value | Reference |
| CAS Number | 1841-46-9 | [1][2] |
| Molecular Formula | C13H8F16O2 | [3] |
| Molecular Weight | 500.18 g/mol | [4] |
| Density | 1.518 g/cm³ | [4] |
| Boiling Point | 234 °C (lit.) | [4] |
| Refractive Index | n20/D 1.344 (lit.) | [4] |
| Flash Point | 104.5 °C | [4] |
Spectroscopic Data
While a dedicated full spectral analysis for this compound is not publicly available, characteristic peaks can be inferred from the analysis of similar fluorinated methacrylate compounds.
Infrared (IR) Spectroscopy: The IR spectrum of a methacrylate monomer will typically show a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Another characteristic peak is the C=C stretching vibration of the vinyl group, which appears around 1635-1640 cm⁻¹. The presence of the long fluorinated chain would be indicated by strong C-F stretching bands in the region of 1100-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons of the methacrylate group at approximately 5.5-6.1 ppm. The methyl group protons on the double bond would appear as a singlet around 1.9 ppm. The methylene protons adjacent to the ester oxygen (-OCH₂-) would be expected in the region of 4.3 ppm. The single proton at the 9-position of the fluorinated chain (-CHF₂) would likely appear as a triplet of triplets.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the ester at around 167 ppm. The carbons of the vinyl group would appear in the 125-136 ppm region. The carbons in the fluorinated alkyl chain would exhibit complex splitting patterns due to C-F coupling.
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the methacrylate group and fragmentation of the fluorinated alkyl chain.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of methacrylate esters is the esterification of methacrylic acid or the reaction of methacryloyl chloride with the corresponding alcohol. For this compound, the synthesis would involve the reaction of 1H,1H,9H-hexadecafluoro-1-nonanol with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.
Illustrative Experimental Protocol:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 1H,1H,9H-hexadecafluoro-1-nonanol and triethylamine in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of methacryloyl chloride in the same solvent to the cooled mixture.
-
Allow the reaction to proceed at room temperature for several hours while monitoring the progress by thin-layer chromatography.
-
Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride and any unreacted starting materials.
-
The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Polymerization of this compound
Fluorinated methacrylates can be polymerized using various techniques, including free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of method influences the polymer's molecular weight, polydispersity, and architecture.
Illustrative Free-Radical Polymerization Protocol:
-
Dissolve this compound in a suitable solvent (e.g., toluene, ethyl acetate).
-
Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
De-gas the solution to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the appropriate temperature to initiate polymerization (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time to achieve the target conversion.
-
The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and then dried under vacuum.
Applications in Drug Development
The unique properties of fluorinated polymers make them attractive for various applications in drug delivery. The high hydrophobicity of poly(this compound) can be utilized to encapsulate and control the release of hydrophobic drugs. Polymers based on this monomer can be used to form nanoparticles, micelles, or coatings for medical devices.
Potential Signaling Pathway Interaction (Hypothetical):
While no specific signaling pathways have been directly elucidated for this compound, its use in drug delivery systems could indirectly impact cellular pathways. For instance, nanoparticles formulated with this polymer could be designed for targeted delivery to cancer cells, where the released drug would then interact with specific signaling pathways involved in cell proliferation or apoptosis.
Safety and Handling
Hazard Identification: this compound is classified as an irritant (Xi) and flammable (F).
Risk and Safety Phrases:
-
R36/37/38: Irritating to eyes, respiratory system, and skin.
-
S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
S36: Wear suitable protective clothing.
General Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames. Store in a cool, dry place.
Toxicological Information: Specific toxicological data for this compound is limited. However, as with other methacrylates, it should be handled with care to avoid potential sensitization and irritation. Long-term exposure effects have not been fully investigated. For fluorinated polymers in general, there is ongoing research into their biocompatibility and potential long-term health effects.
References
An In-depth Technical Guide to 1H,1H,9H-Hexadecafluorononyl Methacrylate
CAS Number: 1841-46-9
This technical guide provides a comprehensive overview of 1H,1H,9H-Hexadecafluorononyl Methacrylate, a fluorinated monomer of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, polymerization, and potential applications, with a focus on providing actionable experimental protocols and data.
Core Properties
This compound is a specialty monomer characterized by its long fluorinated alkyl chain, which imparts unique properties such as hydrophobicity, oleophobicity, and low surface energy to polymers.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1841-46-9 |
| Molecular Formula | C₁₃H₈F₁₆O₂ |
| Molecular Weight | 500.18 g/mol [1] |
| Boiling Point | 234 °C |
| Density | 1.618 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.344 |
| Purity | Typically ≥97% |
Note: Some data is sourced from chemical supplier databases and may represent typical values.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methacrylate group, including two singlets for the vinyl protons (CH₂=) around 5.5-6.5 ppm and a singlet for the methyl protons (-CH₃) around 1.9 ppm. The protons on the carbon adjacent to the ester oxygen (-OCH₂-) would appear as a triplet, and the terminal -CHF₂ proton would be a triplet of triplets.
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the vinyl carbons, the methyl carbon, and the various carbons in the fluorinated alkyl chain, with their chemical shifts influenced by the attached fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would be complex, showing multiple signals corresponding to the different CF₂ groups along the alkyl chain.
-
FTIR: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹, C=C stretching from the vinyl group around 1635 cm⁻¹, and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.
Synthesis and Purification
The synthesis of this compound typically involves the esterification of 1H,1H,9H-Hexadecafluoro-1-nonanol with methacryloyl chloride or methacrylic acid.
General Experimental Protocol for Synthesis
This protocol is a general method for the synthesis of methacrylate esters from an alcohol and an acyl chloride and may require optimization for this specific compound.
Materials:
-
1H,1H,9H-Hexadecafluoro-1-nonanol
-
Methacryloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Anhydrous magnesium sulfate
-
Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H,1H,9H-Hexadecafluoro-1-nonanol and triethylamine in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methacryloyl chloride dropwise from the dropping funnel to the stirred solution under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
References
1H,1H,9H-Hexadecafluorononyl methacrylate molecular weight and formula
This technical guide provides a comprehensive overview of 1H,1H,9H-Hexadecafluorononyl Methacrylate, a fluorinated monomer of significant interest to researchers and professionals in drug development and materials science. This document details the molecule's fundamental properties, representative experimental protocols for its synthesis and polymerization, and a logical workflow for its application.
Core Molecular Data
This compound is characterized by the following molecular properties:
| Property | Value |
| Molecular Weight | 500.18 g/mol [1] |
| Chemical Formula | C13H8F16O2[1] |
| CAS Number | 1841-46-9 |
Experimental Protocols
Representative Synthesis of Fluorinated Methacrylate Monomers
The synthesis of fluorinated methacrylate monomers typically involves the esterification of methacrylic acid or its derivatives with a corresponding fluorinated alcohol.
Reaction:
Methacrylic Anhydride + 1H,1H,9H-Hexadecafluoro-1-nonanol → this compound + Methacrylic Acid
Materials:
-
1H,1H,9H-Hexadecafluoro-1-nonanol
-
Methacrylic anhydride
-
A suitable catalyst (e.g., a strong acid like sulfuric acid or a tin-based catalyst)
-
An organic solvent (e.g., toluene or dichloromethane)
-
An inhibitor to prevent premature polymerization (e.g., hydroquinone)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve 1H,1H,9H-Hexadecafluoro-1-nonanol and a polymerization inhibitor in the chosen organic solvent.
-
Slowly add methacrylic anhydride to the solution, followed by the catalyst.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and wash it with a basic solution (e.g., sodium bicarbonate) to neutralize the acid and then with brine.
-
Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product, this compound, using vacuum distillation or column chromatography.
Representative Free-Radical Polymerization
Fluorinated methacrylates can be polymerized using various techniques, including free-radical polymerization.
Materials:
-
This compound monomer
-
A free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
An appropriate solvent (e.g., a fluorinated solvent or a high-boiling point organic solvent)
Procedure:
-
Dissolve the this compound monomer and the initiator in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the decomposition temperature of the initiator (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a set period, which can range from a few hours to overnight, depending on the desired molecular weight and conversion.
-
Terminate the polymerization by cooling the reaction mixture.
-
Precipitate the resulting polymer by pouring the reaction solution into a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical progression from monomer synthesis to polymer application and a conceptual signaling pathway where such a polymer might be utilized.
Caption: Logical workflow from monomer synthesis to end-use application.
Caption: Conceptual pathway for a fluoropolymer-based drug delivery system.
References
A Technical Guide to the Thermal Properties of Poly(1H,1H,9H-Hexadecafluorononyl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal characteristics of poly(1H,1H,9H-hexadecafluorononyl methacrylate), a fluorinated polymer with significant potential in advanced material applications, including drug delivery systems. Given the limited direct literature on this specific polymer, this guide synthesizes available data on closely related fluorinated polymethacrylates to provide a robust predictive framework for its thermal behavior. The primary analytical techniques discussed are Differential Scanning Calorimetry (DSC) for determining transition temperatures and Thermogravimetric Analysis (TGA) for assessing thermal stability.
Core Thermal Properties
Understanding the thermal properties of poly(this compound) is crucial for its processing and application. The key parameters include the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state, and the thermal decomposition profile, which indicates the material's stability at elevated temperatures.
Data Presentation
While specific experimental data for poly(this compound) is not extensively published, data from a structurally similar polymer, poly(1H,1H,2H,2H-heptadecafluorodecyl methacrylate), provides a valuable reference point. The structural similarities, primarily the long fluorinated side chains, suggest that their thermal properties will be comparable.
| Thermal Property | Value | Method | Notes |
| Glass Transition Temperature (Tg) | ~40°C | DSC | Value for poly(1H,1H,2H,2H-heptadecafluorodecyl methacrylate)[1]. This is the most critical parameter for determining the material's mechanical properties at a given temperature. |
| Thermal Decomposition | >200°C | TGA | The onset of decomposition for many poly(alkyl methacrylates) begins in the 200-400°C range[2]. The primary degradation product is expected to be the corresponding methacrylate monomer[2][3]. |
Experimental Protocols
The characterization of the thermal properties of poly(this compound) relies on standard thermal analysis techniques. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow into or out of a material as a function of temperature or time. It is particularly effective for determining the glass transition temperature (Tg), as well as melting (Tm) and crystallization (Tc) temperatures if applicable.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program for a poly(methacrylate) involves:
-
An initial heating ramp to erase any prior thermal history.
-
A controlled cooling ramp.
-
A final heating ramp at a constant rate (e.g., 10°C/min) during which the heat flow is measured[4].
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition kinetics.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-15 mg) is placed in a tared TGA pan, often made of platinum or alumina.
-
Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The system is purged with a controlled atmosphere, which can be inert (e.g., nitrogen) or oxidative (e.g., air).
-
Thermal Program: The furnace temperature is increased at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 600°C)[5].
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The temperatures at which 5% or 50% weight loss occurs are often reported for comparison of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates. For poly(alkyl methacrylates), the primary mechanism of thermal degradation is typically random main-chain scission, leading to the formation of the constituent monomer[2].
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for DSC and TGA.
References
A Technical Guide to Determining the Solubility of 1H,1H,9H-Hexadecafluorononyl Methacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. For a solute to dissolve in a solvent, the intermolecular forces between the solute-solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions. For highly fluorinated compounds such as 1H,1H,9H-Hexadecafluorononyl methacrylate, their solubility behavior is often distinct from traditional hydrocarbon-based molecules.
Highly fluorinated compounds are generally described as "fluorophilic," indicating their preference for interacting with other fluorinated molecules.[1] Consequently, they tend to be more soluble in fluorinated solvents. Their miscibility with common, non-fluorinated organic solvents can be limited.[2]
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) . This method decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] A solvent is more likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated, and if this distance is within a certain radius (the interaction radius, R0), solubility is likely.[4]
Figure 1: Hansen Solubility Sphere Concept.
While the specific Hansen Solubility Parameters for this compound are not readily published, a systematic approach of testing a range of solvents with known HSPs can help in mapping out its solubility sphere.
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]
Materials and Equipment:
-
This compound (solute)
-
A range of organic solvents (e.g., fluorinated solvents, ketones, esters, aromatic hydrocarbons, alkanes)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass
-
Drying oven
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Safety Precautions:
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[6][7][8]
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Take precautions against static discharge, especially with flammable solvents.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis of Solute:
-
Accurately weigh the collection vial containing the filtered solution.
-
Evaporate the solvent from the vial in a fume hood. For less volatile solvents, a gentle stream of nitrogen or use of a rotary evaporator may be necessary.
-
Once the solvent has evaporated, place the vial in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent.
-
Cool the vial in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final constant weight.
-
The solubility can then be expressed in grams per liter (g/L) or moles per liter (mol/L).
-
Figure 2: Experimental Workflow for Solubility Determination.
Data Presentation
Systematic recording of experimental data is essential for comparison and analysis. The following tables provide templates for organizing your findings.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |
| e.g., Hexafluoroisopropanol | 25 | |||
| e.g., Ethyl Acetate | 25 | |||
| e.g., Toluene | 25 | |||
| e.g., Heptane | 25 | |||
| ... | ... |
Table 2: Hansen Solubility Parameters of Potential Organic Solvents
| Organic Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| e.g., Hexafluoroisopropanol | 13.0 | 11.2 | 16.6 |
| e.g., Ethyl Acetate | 15.8 | 5.3 | 9.2 |
| e.g., Toluene | 18.0 | 1.4 | 2.0 |
| e.g., Heptane | 15.3 | 0.0 | 0.0 |
| ... | ... | ... | ... |
Note: The HSP values in Table 2 are examples and should be sourced from reliable databases for the specific solvents used.
Conclusion
Understanding the solubility of this compound is paramount for its effective use in research and development. This guide provides a robust framework for predicting and experimentally determining its solubility in a range of organic solvents. By employing the theoretical principles of Hansen Solubility Parameters and following the detailed experimental protocol of the shake-flask method, researchers can generate the necessary data to inform their formulation and application strategies. The provided templates for data organization will aid in building a comprehensive solubility profile for this important fluorinated monomer.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 3. hansen-solubility.com [hansen-solubility.com]
- 4. youtube.com [youtube.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. cpachem.com [cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Navigating the Environmental Fate of Fluorinated Methacrylate Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated methacrylate polymers, a class of materials prized for their unique surface properties, chemical resistance, and durability, are integral to a wide array of applications, from specialized coatings and medical devices to consumer products. However, their robust chemical nature, conferred by the strong carbon-fluorine bond, raises significant questions about their environmental impact. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate, persistence, bioaccumulation, and toxicity of fluorinated methacrylate polymers, with a focus on providing quantitative data and detailed experimental methodologies for researchers in the field.
Environmental Persistence and Degradation
The persistence of fluorinated methacrylate polymers in the environment is a key concern. Their degradation pathways are complex and can be influenced by both biotic and abiotic factors.
Biodegradation
The biodegradation of fluorinated methacrylate polymers is generally slow. The polymer backbone and the fluorinated side chains present challenges for microbial degradation.
One study investigating a fluorotelomer-based acrylate polymer in a soil-plant microcosm reported a biodegradation half-life ranging from 8 to 111 years.[1] Another study estimated a biodegradation half-life of 1200–1700 years for a fluoroacrylate polymer based on the rate of perfluorooctanoate (PFOA) formation in aerobic soils.[2] Basic methacrylates, in contrast, are not persistent and biodegrade rapidly in water.[3]
Table 1: Biodegradation Half-life of Fluorinated Acrylate Polymers
| Polymer Type | Environment | Half-life | Degradation Products |
| Fluorotelomer-based acrylate polymer | Soil-plant microcosm | 8 - 111 years | Perfluoroalkyl carboxylates (PFCAs) |
| Fluoroacrylate polymer | Aerobic soils | 1200 - 1700 years | Perfluorooctanoate (PFOA) |
Abiotic Degradation
Abiotic degradation mechanisms, such as hydrolysis and photolysis, also contribute to the breakdown of these polymers, albeit often over long time scales.
A study on the abiotic hydrolysis of a commercial fluorotelomer-based polymer (FTP) estimated a half-life of 55-89 years under circumneutral conditions.[4] The hydrolysis rate of the main polymers is influenced by factors such as the polarity and degree of crystallinity of the polymer.[5]
Experimental Protocol: Assessing Polymer Biodegradation in Soil
A common method for evaluating the biodegradation of polymers in soil involves the use of soil microcosms, as detailed in studies on fluorotelomer-based acrylate polymers.[1]
Objective: To determine the rate of biodegradation and identify degradation products of a fluorinated methacrylate polymer in a soil environment.
Materials:
-
Test polymer
-
Well-characterized soil (e.g., agricultural loam)
-
Microcosm containers (e.g., glass jars with airtight lids equipped with gas exchange ports)
-
Controlled environment chamber (for temperature and light control)
-
Analytical instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for degradation product analysis.
Procedure:
-
Spiking: A known concentration of the test polymer is uniformly mixed into the soil.
-
Incubation: The spiked soil is placed in microcosm containers. Moisture content is adjusted to a specified level (e.g., 60% of water holding capacity). The microcosms are incubated in a controlled environment chamber at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: Soil samples are collected from replicate microcosms at predetermined time intervals (e.g., 0, 30, 60, 90, 180, 365 days).
-
Extraction: The degradation products (e.g., PFCAs) are extracted from the soil samples using an appropriate solvent (e.g., methanol, acetonitrile).
-
Analysis: The extracts are analyzed by LC-MS/MS to identify and quantify the degradation products.
-
Data Analysis: The rate of degradation product formation is used to calculate the biodegradation half-life of the parent polymer.
Bioaccumulation Potential
Due to their generally high molecular weight and low water solubility, intact fluorinated methacrylate polymers are considered to have a low potential for bioaccumulation.[6] However, the bioaccumulation of their degradation products and residual monomers is a significant concern.
The Organisation for Economic Co-operation and Development (OECD) provides guidelines for testing the bioaccumulation of chemicals in fish (OECD TG 305).[7] While not specifically designed for polymers, this guideline can be adapted to assess the bioaccumulation potential of leachable components and degradation products.
Experimental Protocol: Fish Bioaccumulation Study (Adapted from OECD TG 305)
Objective: To determine the bioconcentration factor (BCF) of degradation products or leachable substances from a fluorinated methacrylate polymer in fish.
Materials:
-
Test substance (degradation products or leachate from the polymer)
-
Test fish species (e.g., Rainbow Trout, Oncorhynchus mykiss)
-
Flow-through aquarium system
-
Analytical instrumentation (e.g., LC-MS/MS) for quantifying the test substance in water and fish tissue.
Procedure:
-
Acclimation: Fish are acclimated to the test conditions for at least two weeks.
-
Exposure Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a defined period (e.g., 28 days). Water samples are taken regularly to monitor the test substance concentration.
-
Depuration Phase: After the exposure phase, the remaining fish are transferred to clean, flowing water for a depuration period (e.g., 14 days).
-
Sampling: Fish are sampled at regular intervals during both the exposure and depuration phases.
-
Tissue Analysis: Fish tissues are analyzed to determine the concentration of the test substance.
-
BCF Calculation: The bioconcentration factor is calculated as the concentration of the test substance in the fish tissue at steady-state divided by the concentration in the water.
Ecotoxicity
The ecotoxicity of fluorinated methacrylate polymers is primarily associated with their leachable monomers and degradation products. The intact polymers are generally considered to be of low concern due to their high molecular weight and insolubility.[8][9]
Table 2: Aquatic Toxicity of Methacrylate Monomers
| Species | Monomer | Endpoint | Value | Reference |
| Daphnia magna (Water Flea) | Not specified | EC50 (48h) | 1,095 µg/L | [10] |
| Pimephales promelas (Fathead Minnow) | Not specified | LC50 (96h) | 0.7 mg/L | [11] |
| Oncorhynchus mykiss (Rainbow Trout) | Not specified | LC50 (96h) | 2.18 mg/L | [11] |
Experimental Protocol: Acute Toxicity Test for Fish (OECD TG 203)
Objective: To determine the acute lethal toxicity (LC50) of a substance to fish.
Materials:
-
Test substance (e.g., fluorinated methacrylate monomer or a water-accommodated fraction of the polymer)
-
Test fish species (e.g., Rainbow Trout, Oncorhynchus mykiss)
-
Test tanks
-
Dilution water with controlled quality (pH, hardness, temperature)
Procedure:
-
Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.
-
Definitive Test: Fish are exposed to a series of concentrations of the test substance for 96 hours. A control group is maintained in clean water.
-
Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
LC50 Calculation: The concentration of the test substance that is lethal to 50% of the test fish (LC50) is calculated using statistical methods.
Environmental Fate and Transport
The environmental transport of fluorinated methacrylate polymers is largely dependent on their physical form. As solid materials, they can be transported as microplastics. Their degradation products, particularly smaller perfluorinated compounds, can be more mobile in the environment. Two-thirds of all fluorotelomer acrylate polymers are estimated to be ultimately disposed of in landfills, which can be a significant source of precursors that may degrade into PFCAs in landfill leachate.[12]
Logical Flow of Environmental Impact Assessment
Caption: Logical workflow for assessing the environmental impact of fluorinated methacrylate polymers.
Analytical Methods
The detection and quantification of fluorinated methacrylate polymers and their degradation products in environmental matrices require sophisticated analytical techniques.
Table 3: Analytical Methods for Fluorinated Compounds
| Analyte | Matrix | Method |
| Fluorinated Polymers | Consumer Products | Pyrolysis-Gas Chromatography-Mass Spectrometry (pyr-GC/MS) |
| Perfluoroalkyl Acids (PFAAs) | Water, Soil | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Total Organic Fluorine | Water | Combustion Ion Chromatography (CIC) |
Experimental Workflow: Analysis of Degradation Products in Water
Caption: A typical experimental workflow for the analysis of PFAAs in water samples.
Signaling Pathways and Toxicity Mechanisms
Detailed information on the specific signaling pathways affected by fluorinated methacrylate polymers and their degradation products is an active area of research. While data is limited for the polymers themselves, studies on related perfluorinated compounds, such as PFOA, have implicated various pathways. It is important to note that the direct applicability of these pathways to fluorinated methacrylate polymers requires further investigation.
Hypothesized Cellular Response to Fluorinated Compound Exposure
Caption: A hypothesized signaling pathway for cellular toxicity induced by fluorinated compounds.
Conclusion
The environmental impact of fluorinated methacrylate polymers is a multifaceted issue. While the intact polymers exhibit low bioavailability and toxicity, their long-term persistence and the potential for their degradation into more mobile and potentially toxic substances warrant careful consideration. This guide has summarized key quantitative data and detailed experimental protocols to aid researchers in further investigating the environmental fate and effects of these important materials. Continued research is crucial to fill the existing knowledge gaps, particularly concerning the long-term environmental behavior of a broader range of fluorinated methacrylate polymers and their specific mechanisms of toxicity. This will enable the development of safer, more sustainable materials and informed risk assessments.
References
- 1. Investigating the biodegradability of a fluorotelomer-based acrylate polymer in a soil-plant microcosm by indirect and direct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methacrylate Fate and Degradation | Explore Degradation Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 4. Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. fluoropolymerpartnership.com [fluoropolymerpartnership.com]
- 7. ecetoc.org [ecetoc.org]
- 8. The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. adama.com [adama.com]
- 12. researchgate.net [researchgate.net]
A Deep Dive into Highly Fluorinated Methacrylates: A Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and biomedical applications of highly fluorinated methacrylates, tailored for researchers, scientists, and drug development professionals.
Highly fluorinated methacrylates represent a unique class of polymers with a compelling array of properties stemming from the strong electronegativity and low polarizability of the fluorine atom. The incorporation of fluorine into methacrylate polymer chains imparts exceptional characteristics such as high thermal stability, chemical resistance, low surface energy, and hydrophobicity. These attributes have positioned them as materials of significant interest across various high-tech fields, including biomedical devices, drug delivery systems, and advanced coatings. This technical guide provides a comprehensive literature review of the synthesis, characterization, and application of these remarkable polymers, with a focus on their growing role in the life sciences.
Synthesis and Polymerization
The synthesis of highly fluorinated methacrylate monomers typically involves the esterification of methacryloyl chloride or methacrylic acid with a corresponding fluoroalcohol.[1] A variety of fluorinated methacrylates can be prepared by selecting different fluoroalcohols, allowing for the fine-tuning of the final polymer's properties.
Polymerization of these monomers can be achieved through several methods, with free radical polymerization and controlled/living radical polymerization (CRP) techniques being the most prevalent.[2] Conventional free radical polymerization is a straightforward method to produce random copolymers.[2] However, for applications requiring precise control over molecular weight, architecture, and functionality, CRP techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Organometallic-mediated Radical Polymerization (OMRP) are preferred.[3][4][5] These methods enable the synthesis of well-defined block, graft, and star copolymers with low polydispersity indices (Đ).[2][3]
Experimental Protocols
Synthesis of 1H,1H,5H-Octafluoropentyl Methacrylate:
A common method for synthesizing fluorinated methacrylate monomers is through the esterification of methacryloyl chloride with a fluorinated alcohol. For the synthesis of 1H,1H,5H-octafluoropentyl methacrylate, 1H,1H,5H-octafluoropentanol is reacted with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. The reaction is typically carried out in an anhydrous solvent like dichloromethane at a low temperature (e.g., 0 °C) to control the reaction rate, followed by stirring at room temperature for several hours to ensure completion. The resulting product is then purified through extraction and filtration to remove salts and other impurities.[6]
RAFT Polymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA):
For a typical RAFT polymerization of TFEMA, the monomer is dissolved in a suitable solvent, such as n-dodecane, along with a RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate) and a radical initiator (e.g., azobisisobutyronitrile, AIBN).[7] The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit the polymerization. The polymerization is then carried out under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 90 °C) for a predetermined time to achieve the desired molecular weight and conversion.[7] The resulting polymer is typically purified by precipitation in a non-solvent like methanol.
Physicochemical Properties and Characterization
The unique properties of highly fluorinated methacrylates are a direct result of their chemical structure. The strong carbon-fluorine bond contributes to their high thermal stability and chemical inertness. The low polarizability of the fluorine atom leads to weak intermolecular forces, resulting in low surface energy, hydrophobicity, and oleophobicity.
These properties are typically characterized using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) is used to confirm the chemical structure of both monomers and polymers. Gel Permeation Chromatography (GPC) is employed to determine the molecular weight (Mn, Mw) and polydispersity index (Đ) of the polymers. The thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), are measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. The surface properties, particularly the hydrophobicity, are quantified by measuring the water contact angle.
| Monomer/Polymer | Synthesis/Polymerization Method | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (Đ) | Water Contact Angle (°) | Reference |
| Poly(TFEMA) | RAFT Polymerization | 26,500 | 1.31 | - | [7] |
| FUDMA/TEGDMA Resin | - | - | - | Increased with fluorine content | [8] |
| FDMA/TEGDMA Resin | - | - | - | Increased with fluorine content | [9] |
| Poly(HFIPMA) | RAFT Polymerization | - | - | - | |
| P(GMA-co-FMA) | RAFT Polymerization | - | - | - |
Table 1: Summary of Physicochemical Properties of Selected Highly Fluorinated Methacrylates. TFEMA: 2,2,2-Trifluoroethyl Methacrylate; FUDMA: Fluorinated Dimethacrylate Monomer; TEGDMA: Triethyleneglycol Dimethacrylate; FDMA: Fluorinated Dimethacrylate; HFIPMA: Hexafluoroisopropyl Methacrylate; P(GMA-co-FMA): Poly(glycidyl methacrylate-co-fluorinated methacrylate).
Biomedical Applications
The unique combination of properties exhibited by highly fluorinated methacrylates makes them highly attractive for a range of biomedical applications. Their biocompatibility, coupled with their hydrophobicity and chemical inertness, has led to their use in dental resins, contact lenses, and as coatings for medical devices to reduce biofouling.[8]
Drug Delivery Systems
In the realm of drug delivery, highly fluorinated methacrylates are utilized to create nanoparticles and hydrogels for the controlled release of therapeutic agents.[10][11] The hydrophobic nature of these polymers can be advantageous for encapsulating hydrophobic drugs, while their stability ensures a sustained release profile. The release kinetics can be tailored by adjusting the polymer composition and architecture. For instance, the release of doxorubicin from hydrogels has been shown to be pH-dependent, offering a strategy for targeted drug delivery to the acidic tumor microenvironment.[9][11]
| Drug | Delivery System | Release Profile | Key Findings | Reference |
| Doxorubicin | Dextran-methacrylate hydrogel | pH-dependent, sustained release | Release is higher in acidic media. | [9] |
| Doxorubicin | Poly Cystine Methacrylate Nanoparticles | pH-dependent, sustained release | Higher release in acidic environment (83.1%) vs. physiological pH (68.2%). | [12] |
| 5-Fluorouracil | Graphene Oxide/Polyurethane Composite Film | pH-sensitive, sustained release | Release increases at higher pH. | [13] |
Table 2: Drug Release from Fluorinated Methacrylate-Based Systems.
Interaction with Biological Systems
The surface properties of highly fluorinated methacrylates play a crucial role in their interaction with biological systems, particularly in protein adsorption and subsequent cellular responses. The low surface energy of these materials generally leads to reduced protein adsorption compared to their non-fluorinated counterparts. However, the specific composition and topography of the surface can influence the amount and type of proteins that adsorb.[14] Understanding these interactions is critical for designing biomaterials that either resist biofouling or promote specific cellular responses.
| Polymer Surface | Protein(s) | Adsorption Findings | Reference |
| Poly(n-alkyl methacrylate)s | Albumin, Fibrinogen, IgG | Adsorption is higher on more hydrophobic surfaces. | [15] |
| Fluorinated Polyimides | Plasma Proteins | IgG adsorption increased with curing temperature in plasma. | [16] |
| PU-PHEMA | Albumin, Fibrinogen | Low protein adsorption. | [2] |
Table 3: Protein Adsorption on Fluorinated and Related Polymer Surfaces. IgG: Immunoglobulin G; PU-PHEMA: Poly(etherurethane)-poly(hydroxyethylmethacrylate).
Signaling Pathways and Biocompatibility
The interaction of biomaterials with cells is often mediated by signaling pathways that are initiated at the cell-material interface. For instance, the adsorption of proteins like fibronectin can influence cell adhesion and differentiation through integrin signaling.[5][17] The surface chemistry of the material can modulate integrin binding and subsequent downstream signaling cascades, affecting focal adhesion formation and gene expression.[5] Furthermore, components of the innate immune system, such as Toll-like receptors (TLRs), can recognize foreign materials, leading to an inflammatory response.[18][19][20] The design of biocompatible fluorinated methacrylates aims to minimize adverse inflammatory responses by controlling protein adsorption and subsequent cell signaling events.
Future Perspectives
The field of highly fluorinated methacrylates continues to evolve, with ongoing research focused on the development of novel monomers and polymerization techniques to create materials with even more tailored properties. A key area of future development lies in the creation of "smart" materials that can respond to external stimuli, such as pH, temperature, or light, for applications in targeted drug delivery and diagnostics. Furthermore, a deeper understanding of the complex interactions between these materials and biological systems at the molecular level will be crucial for the rational design of the next generation of biomedical devices and therapies. The continued exploration of these versatile polymers holds immense promise for advancing materials science and medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. Albumin and fibrinogen adsorption on PU-PHEMA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Integrin binding specificity regulates biomaterial surface chemistry effects on cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H,1H,5H-Octafluoropentyl Acrylate synthesis - chemicalbook [chemicalbook.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro release behavior of dextran-methacrylate hydrogels using doxorubicin and other model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic study of Drug Release of Doxorubicin-Poly Cystine Methacrylate Nanoparticles in acidic and normal environments [passer.garmian.edu.krd]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 16. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrin Clustering Matters: A Review of Biomaterials Functionalized with Multivalent Integrin-Binding Ligands to Improve Cell Adhesion, Migration, Differentiation, Angiogenesis, and Biomedical Device Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of toll-like receptor signaling pathway for protection against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selectively targeting the toll-like receptor 9 (TLR9)--IRF 7 signaling pathway by polymer blend particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Polymerization of 1H,1H,9H-Hexadecafluorononyl Methacrylate (HDFNMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various polymerization techniques suitable for 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA). The information is intended to guide researchers in the synthesis of poly(HDFNMA), a fluorinated polymer with potential applications in drug delivery, medical device coatings, and other biomedical fields due to its unique properties such as hydrophobicity, chemical resistance, and low surface energy.
Introduction to Poly(HDFNMA)
This compound is a highly fluorinated monomer. Its polymerization leads to the formation of poly(HDFNMA), a polymer with a perfluorinated side chain. This structure imparts desirable properties such as low surface energy, hydrophobicity, and chemical inertness. Controlled polymerization of HDFNMA allows for the synthesis of well-defined polymers with specific molecular weights and low polydispersity, which is crucial for many advanced applications.
Polymerization Techniques
Several polymerization techniques can be employed to synthesize poly(HDFNMA). The choice of method will depend on the desired polymer characteristics, such as molecular weight control, polydispersity, and polymer architecture. This document outlines protocols for four common techniques:
-
Atom Transfer Radical Polymerization (ATRP)
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
-
Free-Radical Polymerization
-
Emulsion Polymerization
Data Presentation
The following tables summarize representative quantitative data for each polymerization technique. Please note that while data for ATRP and RAFT are based on studies of similar semi-fluorinated methacrylates, specific data for HDFNMA may vary. Data for free-radical and emulsion polymerization are based on general principles and analogous fluorinated monomer systems due to the limited availability of specific data for HDFNMA.
Table 1: Atom Transfer Radical Polymerization (ATRP) of HDFNMA - Representative Data
| Parameter | Value | Reference |
| Monomer Conversion | > 95% | [1][2] |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol (Targeted) | Analogous Systems |
| Polydispersity Index (PDI) | 1.1 - 1.3 | [1][2] |
| Solvent | 2-Trifluoromethyl-2-propanol | [1][2] |
| Initiator | Ethyl α-bromoisobutyrate | Analogous Systems |
| Catalyst/Ligand | CuBr / Me6-TREN | [1][2] |
Table 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of HDFNMA - Representative Data
| Parameter | Value | Reference |
| Monomer Conversion | 70 - 98% | [3] |
| Number-Average Molecular Weight (Mn) | 15,000 - 60,000 g/mol (Targeted) | [3] |
| Polydispersity Index (PDI) | 1.2 - 1.5 | [3][4] |
| Solvent | Trifluorotoluene or Dioxane | [3] |
| Chain Transfer Agent (CTA) | 2-Cyano-2-propyl dithiobenzoate (CPDB) | [3] |
| Initiator | Azobisisobutyronitrile (AIBN) | [3] |
Table 3: Free-Radical Polymerization of HDFNMA - Representative Data
| Parameter | Value | Reference |
| Monomer Conversion | 80 - 95% | Analogous Systems |
| Number-Average Molecular Weight (Mn) | 20,000 - 100,000 g/mol (Broad) | General Principles |
| Polydispersity Index (PDI) | > 2.0 | General Principles |
| Solvent | Toluene | [5][6] |
| Initiator | Azobisisobutyronitrile (AIBN) | [5][6] |
Table 4: Emulsion Polymerization of HDFNMA - Representative Data
| Parameter | Value | Reference |
| Monomer Conversion | > 90% | [7] |
| Particle Size | 50 - 200 nm | [8] |
| Solid Content | 30 - 40% | Analogous Systems |
| Surfactant | Sodium dodecyl sulfate (SDS) | General Protocols |
| Initiator | Potassium persulfate (KPS) | [7] |
Experimental Protocols
Atom Transfer Radical Polymerization (ATRP) of HDFNMA
This protocol is adapted from methods developed for other semi-fluorinated methacrylates and is designed to yield well-defined polymers with controlled molecular weight and low polydispersity.[1][2] The use of a fluorinated alcohol as the solvent is crucial to prevent transesterification side reactions.
Materials:
-
This compound (HDFNMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
Tris(2-(dimethylamino)ethyl)amine (Me6-TREN, ligand)
-
2-Trifluoromethyl-2-propanol (TFMP, solvent)
-
Anhydrous tetrahydrofuran (THF) for polymer precipitation
-
Methanol for washing
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Nitrogen or Argon source
Protocol:
-
Monomer Purification: Pass HDFNMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add HDFNMA (e.g., 1.0 g, 2.0 mmol), Me6-TREN (e.g., 5.5 mg, 0.024 mmol), and TFMP (e.g., 2 mL).
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst and Initiator Addition: Under a positive pressure of inert gas, add CuBr (e.g., 2.9 mg, 0.02 mmol) and EBiB (e.g., 2.9 µL, 0.02 mmol). The ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] should be carefully controlled to target a specific molecular weight.
-
Polymerization: Immerse the sealed Schlenk flask in a thermostated oil bath at the desired temperature (e.g., 60 °C).
-
Monitoring: Periodically take aliquots from the reaction mixture under inert atmosphere to monitor monomer conversion by ¹H NMR or gas chromatography.
-
Termination: Once the desired conversion is reached, expose the reaction mixture to air to quench the polymerization. Dilute the mixture with THF.
-
Purification: Precipitate the polymer by dropwise addition of the THF solution into a large excess of cold methanol. Filter the precipitate and wash with fresh methanol.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Characterization:
-
Molecular Weight and PDI: Gel Permeation Chromatography (GPC) in a suitable solvent (e.g., THF with a small amount of a fluorinated additive for improved solubility).
-
Chemical Structure: ¹H NMR and ¹⁹F NMR spectroscopy.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of HDFNMA
RAFT polymerization is a versatile method for producing polymers with controlled molecular weight and narrow molecular weight distribution.[3] The choice of the RAFT agent is critical for successful polymerization.
Materials:
-
This compound (HDFNMA), inhibitor removed
-
2-Cyano-2-propyl dithiobenzoate (CPDB, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Trifluorotoluene (TFT) or Dioxane (solvent)
-
Anhydrous diethyl ether or hexane for polymer precipitation
-
Methanol for washing
-
Ampules or Schlenk tubes
-
Nitrogen or Argon source
Protocol:
-
Monomer Purification: Remove the inhibitor from HDFNMA using an appropriate column.
-
Reaction Mixture Preparation: In an ampule or Schlenk tube, dissolve HDFNMA (e.g., 1.0 g, 2.0 mmol), CPDB (e.g., 4.4 mg, 0.02 mmol), and AIBN (e.g., 0.66 mg, 0.004 mmol) in the chosen solvent (e.g., 2 mL of TFT). The [Monomer]:[CTA]:[Initiator] ratio determines the target molecular weight and polymerization rate.
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles and seal the vessel under vacuum or inert gas.
-
Polymerization: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) for a specified time (e.g., 12-24 hours).
-
Termination: Stop the reaction by cooling the vessel in an ice bath.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether or hexane. Collect the polymer by filtration.
-
Washing and Drying: Wash the polymer with methanol to remove any unreacted monomer and initiator fragments. Dry the polymer in a vacuum oven at room temperature.
Characterization:
-
Molecular Weight and PDI: GPC analysis.
-
Chemical Structure: ¹H NMR and ¹⁹F NMR spectroscopy.
References
- 1. escholarship.org [escholarship.org]
- 2. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Q… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for RAFT Polymerization of 1H,1H,9H-Hexadecafluorononyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. This application note provides a detailed protocol for the RAFT polymerization of 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA), a highly fluorinated monomer. Polymers derived from HDFNMA are of significant interest for applications requiring low surface energy, hydrophobicity, and chemical resistance, such as in specialized coatings, drug delivery vehicles, and biomedical devices.
The protocol herein is based on established methodologies for the RAFT polymerization of structurally similar fluorinated methacrylates, providing a robust starting point for researchers.[1][2]
Key Experimental Parameters
Successful RAFT polymerization of HDFNMA relies on the careful selection of the Chain Transfer Agent (CTA), initiator, solvent, and reaction conditions. The following table summarizes typical parameters adapted from the literature for fluorinated methacrylates.
| Parameter | Recommended Range/Value | Notes |
| Monomer | This compound (HDFNMA) | Ensure high purity. |
| RAFT Agent (CTA) | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar dithiobenzoate | Dithiobenzoates are effective for controlling methacrylate polymerization.[1] |
| Initiator | Azobisisobutyronitrile (AIBN) | A common thermal initiator. |
| Solvent | 1,4-Dioxane or Tetrahydrofuran (THF) | These solvents are suitable for dissolving both the monomer and the resulting polymer.[1] |
| [Monomer]:[CTA] Ratio | 50:1 to 500:1 | This ratio is the primary determinant of the target molecular weight. |
| [CTA]:[Initiator] Ratio | 5:1 to 10:1 | A higher ratio minimizes the formation of chains not initiated by the RAFT process. |
| Reaction Temperature | 60-80 °C | Dependent on the decomposition kinetics of the initiator (AIBN). |
| Reaction Time | 6-24 hours | Dependent on desired conversion and reaction kinetics. |
Experimental Workflow
The general workflow for the RAFT polymerization of HDFNMA is depicted in the following diagram.
Caption: Experimental workflow for the RAFT polymerization of HDFNMA.
Detailed Experimental Protocol
This protocol describes the RAFT polymerization of HDFNMA to target a polymer with a degree of polymerization (DP) of 100.
Materials:
-
This compound (HDFNMA, monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
1,4-Dioxane (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
Reagent Preparation:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add HDFNMA (e.g., 5.00 g, 9.58 mmol, targeting DP=100).
-
Add CPADB (e.g., 26.8 mg, 0.0958 mmol, for a [Monomer]:[CTA] ratio of 100:1).
-
Add AIBN (e.g., 3.15 mg, 0.0192 mmol, for a [CTA]:[Initiator] ratio of 5:1).
-
Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 20% w/v).
-
-
Degassing:
-
Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 12 hours). To monitor the reaction progress, small aliquots can be withdrawn at different time points for analysis.
-
-
Purification:
-
After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomer and other impurities.
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization
The resulting poly(this compound) should be characterized to determine its molecular weight, dispersity, and monomer conversion.
Table of Expected Results (Example Data):
| [Monomer]:[CTA] | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , GPC) | Đ (Mw/Mn) |
| 100:1 | 6 | 55 | 28,700 | 27,500 | 1.15 |
| 100:1 | 12 | 85 | 44,400 | 43,200 | 1.12 |
| 200:1 | 12 | 80 | 83,600 | 81,500 | 1.18 |
| 50:1 | 12 | 90 | 23,600 | 22,800 | 1.10 |
Theoretical Mn = ([Monomer]/[CTA]) * Conversion * MW_monomer + MW_CTA
Characterization Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹⁹F NMR): To confirm the polymer structure and determine the monomer conversion.
Signaling Pathway of RAFT Polymerization
The mechanism of RAFT polymerization involves a series of equilibria that allow for the controlled growth of polymer chains.
Caption: Simplified mechanism of RAFT polymerization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Dispersity (Đ > 1.3) | - Inefficient CTA for the monomer.- Too low [CTA]:[Initiator] ratio.- Presence of impurities or oxygen. | - Select a more appropriate CTA for methacrylates.- Increase the [CTA]:[Initiator] ratio to 10:1.- Ensure thorough degassing and use of pure reagents. |
| Low Monomer Conversion | - Insufficient reaction time or temperature.- Initiator decomposition is too slow. | - Increase reaction time or temperature (within the stability limits of the CTA).- Choose an initiator with a lower half-life at the desired temperature. |
| Bimodal GPC Trace | - Incomplete consumption of the initial CTA.- Termination reactions. | - Allow for a sufficient pre-equilibrium period at the start of the polymerization.- Decrease the initiator concentration. |
Conclusion
This application note provides a comprehensive guide for the successful RAFT polymerization of this compound. By carefully controlling the experimental parameters outlined, researchers can synthesize well-defined fluorinated polymers with predictable molecular weights and low dispersities, enabling the development of advanced materials for a variety of applications in research and industry.
References
Application Notes and Protocols for the Synthesis of Block Copolymers Using 1H,1H,9H-Hexadecafluorononyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of block copolymers incorporating the highly fluorinated monomer, 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA). The unique properties of HDFNMA, stemming from its long fluorinated side chain, make it a valuable building block for creating amphiphilic block copolymers with applications in drug delivery, particularly for targeted cancer therapy. This document outlines detailed protocols for synthesizing these copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, their characterization, and their potential application in forming micelles for targeted drug delivery to cancer cells overexpressing the Epidermal Growth Factor Receptor (EGFR).
Introduction to HDFNMA-Containing Block Copolymers
Block copolymers composed of distinct polymer segments with different chemical properties can self-assemble into various nanostructures, such as micelles, in a selective solvent. Amphiphilic block copolymers, containing both hydrophobic and hydrophilic blocks, are of particular interest for drug delivery applications. The hydrophobic core of the micelle can encapsulate poorly water-soluble drugs, while the hydrophilic corona provides stability in aqueous environments and can be functionalized with targeting ligands.
HDFNMA is a hydrophobic monomer that, when polymerized, forms a highly fluorinated, oleophobic, and hydrophobic polymer block. Incorporating a poly(HDFNMA) block into a copolymer with a hydrophilic block, such as poly(2-hydroxyethyl methacrylate) (PHEMA) or poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA), results in an amphiphilic block copolymer with pronounced self-assembly behavior. These copolymers can form highly stable micelles with a fluorinated core, which can be advantageous for encapsulating certain therapeutic agents.
Synthesis of HDFNMA-Containing Block Copolymers via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI). This control is crucial for creating block copolymers with predictable self-assembly properties.
The synthesis of a poly(HDFNMA)-b-poly(HEMA) block copolymer can be achieved through a two-step sequential monomer addition process. First, a HDFNMA homopolymer is synthesized to act as a macro-chain transfer agent (macro-CTA). Subsequently, the second monomer, HEMA, is polymerized from the living end of the poly(HDFNMA) macro-CTA to form the diblock copolymer.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a poly(HDFNMA)-b-poly(HEMA) block copolymer.
Application Notes and Protocols for Surface Modification of Polymers using 1H,1H,9H-Hexadecafluorononyl Methacrylate (HDFNMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of polymers is a critical strategy in the development of advanced materials for biomedical applications, enabling the enhancement of biocompatibility, reduction of biofouling, and control over surface energetics.[1][2] 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA) is a fluorinated acrylate monomer that, when grafted onto polymer surfaces, can dramatically reduce surface free energy, leading to highly hydrophobic or superhydrophobic properties. This characteristic is particularly valuable in creating surfaces that resist protein adsorption and cellular adhesion, which are key challenges in the fields of drug delivery, medical implants, and diagnostic devices.[3][4]
These application notes provide an overview of the methods for modifying polymer surfaces with HDFNMA, along with detailed protocols for key experimental techniques and data presentation to guide researchers in this area.
Applications in Biomedical Research
The unique surface properties imparted by HDFNMA grafting are leveraged in several areas of biomedical research and drug development:
-
Anti-Fouling Surfaces: The low surface energy of HDFNMA-modified polymers minimizes the adhesion of proteins, bacteria, and other biological entities. This is crucial for medical devices that are in contact with biological fluids to prevent infections and maintain device performance.
-
Drug Delivery Systems: Controlled hydrophobicity is essential in designing drug delivery vehicles. HDFNMA modification can be used to tune the release kinetics of hydrophobic drugs and to create targeted delivery systems.
-
Biocompatible Coatings for Implants: Coating medical implants with a biocompatible and inert layer of poly(HDFNMA) can reduce the foreign body response and improve the long-term stability and function of the implant.
-
Microfluidics and Diagnostics: In microfluidic devices, HDFNMA-modified surfaces can control fluid flow and prevent the non-specific binding of analytes, leading to more accurate and reliable diagnostic assays.
Experimental Protocols
Protocol 1: UV-Induced Graft Polymerization of HDFNMA onto a Polymer Surface
This protocol describes a common method for grafting HDFNMA onto a polymer substrate using ultraviolet (UV) irradiation, which is a versatile and widely used technique for surface modification.[5]
Materials:
-
Polymer substrate (e.g., Poly(methyl methacrylate) (PMMA), Polyethylene (PE), Polycarbonate (PC))
-
This compound (HDFNMA)
-
Photoinitiator (e.g., Benzophenone)
-
Solvent (e.g., Acetone, Hexane)
-
Nitrogen gas
-
UV lamp (e.g., 365 nm)
Procedure:
-
Substrate Preparation: Clean the polymer substrate by sonicating in a suitable solvent (e.g., ethanol, isopropanol) for 15 minutes to remove any surface contaminants. Dry the substrate under a stream of nitrogen.
-
Solution Preparation: Prepare a grafting solution by dissolving HDFNMA (e.g., 5-20 wt%) and a photoinitiator (e.g., 1-2 wt% relative to the monomer) in a suitable solvent.
-
Grafting Reaction:
-
Place the cleaned polymer substrate in a reaction vessel.
-
Add the grafting solution to the vessel, ensuring the substrate is fully immersed.
-
Purge the vessel with nitrogen gas for 15-30 minutes to remove oxygen, which can inhibit the polymerization reaction.
-
Expose the reaction vessel to UV irradiation for a specified time (e.g., 30 minutes to several hours). The optimal irradiation time will depend on the desired grafting density and the specific polymer-monomer system.
-
-
Post-Grafting Treatment:
-
After irradiation, remove the substrate from the reaction vessel.
-
Thoroughly wash the modified substrate with a fresh solvent (the same as used for the grafting solution) to remove any unreacted monomer and homopolymer. Soxhlet extraction for several hours is recommended for complete removal of non-grafted polymer.
-
Dry the grafted substrate in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Experimental Workflow for UV-Induced Grafting
Caption: Workflow for UV-induced grafting of HDFNMA onto a polymer surface.
Protocol 2: Plasma-Induced Graft Polymerization of HDFNMA
Plasma treatment is another effective method to initiate graft polymerization from a polymer surface. It involves activating the surface with plasma, which creates reactive sites for monomer grafting.
Materials:
-
Polymer substrate
-
This compound (HDFNMA) monomer
-
Plasma reactor
-
Inert gas (e.g., Argon)
-
Vacuum pump
Procedure:
-
Substrate Preparation: Clean the polymer substrate as described in Protocol 1.
-
Plasma Activation:
-
Place the cleaned substrate in the plasma reactor chamber.
-
Evacuate the chamber to a base pressure (e.g., < 10 Pa).
-
Introduce an inert gas (e.g., Argon) into the chamber at a controlled flow rate.
-
Apply a radio frequency (RF) power to generate the plasma for a short duration (e.g., 1-10 minutes). This step creates reactive species (e.g., free radicals) on the polymer surface.
-
-
Grafting Reaction:
-
Immediately after plasma treatment, introduce HDFNMA vapor into the reaction chamber. The monomer will react with the activated surface.
-
Alternatively, after plasma treatment, the activated substrate can be immersed in a solution of HDFNMA in an inert solvent under an inert atmosphere.
-
Allow the grafting reaction to proceed for a specific time (e.g., 1-24 hours).
-
-
Post-Grafting Treatment:
-
Remove the substrate from the reactor or solution.
-
Wash the modified substrate thoroughly with a suitable solvent to remove any unreacted monomer and homopolymer.
-
Dry the grafted substrate in a vacuum oven.
-
Logical Relationship in Plasma-Induced Grafting
Caption: Logical flow of plasma-induced grafting of HDFNMA.
Data Presentation
Quantitative data from surface analysis is crucial for evaluating the success of the modification. The following tables provide a template for organizing such data.
Table 1: Water Contact Angle Measurements
| Sample ID | Modification Method | HDFNMA Conc. (wt%) | UV Time (min) / Plasma Power (W) | Water Contact Angle (°) |
| Unmodified | - | - | - | e.g., 70 ± 2 |
| HDFNMA-g-1 | UV-Grafting | 5 | 30 | e.g., 110 ± 3 |
| HDFNMA-g-2 | UV-Grafting | 10 | 30 | e.g., 125 ± 2 |
| HDFNMA-p-1 | Plasma-Grafting | - | 50 | e.g., 115 ± 4 |
| HDFNMA-p-2 | Plasma-Grafting | - | 100 | e.g., 130 ± 3 |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Surface Composition
| Sample ID | C 1s (%) | O 1s (%) | F 1s (%) | F/C Ratio |
| Unmodified | e.g., 75.0 | e.g., 25.0 | 0 | 0 |
| HDFNMA-g-1 | e.g., 45.0 | e.g., 10.0 | e.g., 45.0 | e.g., 1.0 |
| HDFNMA-g-2 | e.g., 35.0 | e.g., 5.0 | e.g., 60.0 | e.g., 1.7 |
| HDFNMA-p-1 | e.g., 48.0 | e.g., 12.0 | e.g., 40.0 | e.g., 0.83 |
| HDFNMA-p-2 | e.g., 38.0 | e.g., 7.0 | e.g., 55.0 | e.g., 1.45 |
Conclusion
The surface modification of polymers with this compound offers a powerful means to create highly hydrophobic surfaces with significant potential in biomedical and drug development applications. The protocols provided herein for UV-induced and plasma-induced graft polymerization serve as a foundational guide for researchers. Careful control of reaction parameters and thorough surface characterization, as outlined in the data presentation tables, are essential for achieving desired surface properties and ensuring the reproducibility of results. Further optimization of these protocols may be necessary depending on the specific polymer substrate and intended application.
References
Application Notes and Protocols for 1H,1H,9H-Hexadecafluorononyl Methacrylate in Low Surface Energy Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H,1H,9H-Hexadecafluorononyl Methacrylate (HDFNMA) in the formulation of low surface energy coatings. The unique properties of HDFNMA, stemming from its highly fluorinated nonyl side chain, make it an ideal candidate for creating surfaces with exceptional water and oil repellency, chemical resistance, and durability. Such coatings are of significant interest in various fields, including biomedical devices, microfluidics, and advanced materials.
Introduction
Fluorinated acrylic polymers are a class of materials renowned for their protective qualities, including high chemical resistance and enhanced durability against environmental degradation.[1] The incorporation of fluorine atoms into the polymer structure significantly lowers the surface energy, leading to hydrophobic and oleophobic properties.[1] this compound is a key monomer in the synthesis of these advanced coatings. When polymerized, the long fluorinated side chains orient at the polymer-air interface, creating a dense, low-energy surface.
Coatings derived from HDFNMA can be synthesized through straightforward polymerization techniques, such as free-radical polymerization, which can be initiated by thermal or UV sources.[1] UV curing is a particularly attractive method due to its rapid, energy-efficient, and solvent-free nature.
Key Properties and Performance Data
Table 1: Expected Contact Angle Measurements for Poly(this compound) Coatings
| Probing Liquid | Chemical Formula | Surface Tension (mN/m at 20°C) | Expected Contact Angle (θ) |
| Water | H₂O | 72.8 | > 110° |
| Diiodomethane | CH₂I₂ | 50.8 | > 80° |
| Ethylene Glycol | C₂H₆O₂ | 48.0 | > 70° |
| n-Hexadecane | C₁₆H₃₄ | 27.5 | > 60° |
Table 2: Calculated Surface Energy of Poly(this compound) Coatings
The surface free energy (SFE) of a solid is a critical parameter for understanding its wettability and adhesion properties. It is typically calculated from contact angle data using various models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, which separates the SFE into dispersive and polar components.
| Surface Energy Component | Expected Value (mN/m) |
| Dispersive Component (γd) | ~10 - 15 |
| Polar Component (γp) | ~0.5 - 2 |
| Total Surface Free Energy (γ) | ~10.5 - 17 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of poly(HDFNMA) and the preparation of low surface energy coatings via UV-initiated polymerization.
Protocol 1: Synthesis of Poly(this compound) via UV-Initiated Free-Radical Polymerization
Materials:
-
This compound (HDFNMA), monomer
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA), photoinitiator
-
Nitrogen gas (for inerting)
-
Glass substrates (e.g., microscope slides)
-
Micropipette
-
UV curing system (e.g., a mercury lamp with an intensity of 10-100 mW/cm² at 365 nm)
-
Spin coater (optional, for uniform film thickness)
Procedure:
-
Monomer Preparation: Prepare a solution of HDFNMA containing 1-3 wt% of the photoinitiator, DMPA. Ensure the photoinitiator is completely dissolved in the monomer. This can be facilitated by gentle warming or sonication.
-
Substrate Cleaning: Thoroughly clean the glass substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Coating Application:
-
Drop Casting: In a clean environment, use a micropipette to apply a small volume (e.g., 100 µL) of the HDFNMA/photoinitiator solution onto the cleaned substrate.
-
Spin Coating (for uniform films): Apply the solution to the center of the substrate and spin coat at a suitable speed (e.g., 1000-3000 rpm) for 30-60 seconds to achieve a thin, uniform film.
-
-
UV Curing:
-
Place the coated substrate in the UV curing system.
-
Purge the chamber with nitrogen for 2-5 minutes to create an inert atmosphere, which prevents oxygen inhibition of the polymerization reaction.
-
Expose the coated substrate to UV radiation (365 nm) for a duration of 5-15 minutes. The exact time will depend on the UV lamp intensity and the thickness of the coating.
-
-
Post-Curing: After UV exposure, the coating should be a solid, transparent film. To ensure complete polymerization, the coated substrate can be placed in an oven at a moderate temperature (e.g., 60-80°C) for 10-20 minutes.
-
Characterization: The resulting low surface energy coating is now ready for characterization of its properties, such as contact angle and surface energy.
Protocol 2: Characterization of Low Surface Energy Coatings
A. Contact Angle Measurement (Goniometry):
-
Place the coated substrate on the stage of a goniometer.
-
Dispense a small droplet (typically 2-5 µL) of the probing liquid (e.g., deionized water, diiodomethane) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the static contact angle.
-
Repeat the measurement at least three times at different locations on the surface and calculate the average value.
B. Surface Free Energy Calculation (OWRK Method):
-
Measure the static contact angles of at least two different liquids with known surface tension components (e.g., water and diiodomethane).
-
Use the OWRK equation to calculate the dispersive and polar components of the solid's surface free energy. The OWRK equation is:
(1 + cosθ)γL = 2(γSdγLd)1/2 + 2(γSpγLp)1/2
where:
-
θ is the contact angle of the liquid on the solid surface.
-
γL is the total surface tension of the liquid.
-
γLd and γLp are the dispersive and polar components of the liquid's surface tension, respectively.
-
γSd and γSp are the dispersive and polar components of the solid's surface free energy, respectively.
-
-
By using two liquids, a system of two linear equations with two unknowns (γSd and γSp) can be solved.
-
The total surface free energy of the solid is the sum of its dispersive and polar components: γS = γSd + γSp.
Visualizations
The following diagrams illustrate the key processes involved in the preparation and characterization of low surface energy coatings from this compound.
Caption: Experimental workflow for preparing and characterizing low surface energy coatings.
Caption: UV-initiated free-radical polymerization of HDFNMA.
References
Application Notes and Protocols: Poly(1H,1H,9H-Hexadecafluorononyl Methacrylate) in Biomedical Fields
A Note to the Researcher: Direct, published research on the specific biomedical applications of poly(1H,1H,9H-Hexadecafluorononyl methacrylate) is limited in currently accessible literature. However, based on the known properties of fluorinated polymers and polymethacrylates, we can infer potential applications and provide foundational protocols. This document, therefore, presents a synthesis of information from related materials to guide researchers in exploring the potential of this specific polymer. The unique properties of fluorinated methacrylates, such as hydrophobicity, chemical inertness, and low surface energy, make them promising candidates for various biomedical applications.
Potential Biomedical Applications
Poly(this compound) is a fluorinated methacrylate polymer. Its highly fluorinated side chains are expected to impart significant hydrophobicity, chemical resistance, and a low coefficient of friction. These properties suggest potential utility in the following areas:
-
Surface Modification of Medical Devices: The polymer could be used as a coating for medical devices such as catheters, stents, and surgical tools to reduce biofouling, improve lubricity, and enhance biocompatibility. Fluorinated surfaces are known to resist protein adsorption and cell adhesion, which can mitigate the foreign body response and reduce the risk of infection.
-
Drug Delivery Vehicles: As a hydrophobic polymer, it could be formulated into nanoparticles or micelles for the encapsulation and controlled release of hydrophobic drugs. The polymer's inertness would help protect the encapsulated drug from degradation.
-
Ophthalmic Applications: The optical transparency and biocompatibility of some polymethacrylates make them suitable for intraocular lenses and contact lenses. The hydrophobicity of a fluorinated methacrylate could potentially reduce protein deposition on the lens surface.
Quantitative Data from Related Methacrylate Polymers
Table 1: Drug Release Characteristics of Methacrylate-Based Hydrogels
| Polymer System | Model Drug | Drug Loading Capacity | Release Profile | Reference |
|---|---|---|---|---|
| p(HEMA-co-HEA) Hydrogel | Acetazolamide | Highest at 40/60 HEMA/HEA ratio | Non-Fickian diffusion | [1] |
| p(HEMA)/EGDMA Composite Hydrogel | Amoxicillin | Dependent on cross-linker amount | Swelling-controlled release | [2] |
| Eudragit® RS 100 Nanoparticles | TMP-001 | 94.2 ± 5.9% recovery after spray drying | Sustained release with increased particle size |[3] |
Table 2: Biocompatibility of Various Polymethacrylates
| Polymer | Application | Key Biocompatibility Finding | Reference |
|---|---|---|---|
| PMMA, Silicone, AcrySof | Intraocular Lenses | All sufficiently biocompatible; AcrySof showed lower giant cell counts. | [4] |
| PMMA-based resins | Dentistry | Can exhibit cytotoxicity due to residual monomer leaching. | [5] |
| PMMA with antimicrobial monomers | Denture Base | Favorable biological properties in vivo with no significant cytotoxicity. |[6] |
Experimental Protocols
The following are generalized protocols for the synthesis and fabrication of methacrylate-based materials for biomedical applications. These can serve as a starting point for working with poly(this compound).
Protocol for Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a standard free-radical polymerization technique that can be adapted for the synthesis of the target polymer.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hot plate
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the this compound monomer and AIBN initiator in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar. A typical monomer to initiator molar ratio is 100:1 to 500:1, depending on the desired molecular weight.
-
Seal the flask and deoxygenate the solution by bubbling with dry nitrogen or argon for 30 minutes while stirring.
-
Place the flask in a preheated oil bath at 60-70 °C to initiate polymerization.
-
Allow the reaction to proceed for 12-24 hours under an inert atmosphere.
-
Stop the reaction by cooling the flask to room temperature and exposing the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol for Fabrication of Polymer Nanoparticles via Nanoprecipitation
This protocol is suitable for creating nanoparticles from a pre-synthesized hydrophobic polymer for drug delivery applications.
Materials:
-
Poly(this compound)
-
Acetone (solvent for the polymer)
-
Deionized water
-
Pluronic F-127 or other suitable surfactant (stabilizer)
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Dissolve the polymer and the hydrophobic drug in acetone to create the organic phase.
-
Dissolve the surfactant in deionized water to create the aqueous phase.
-
Place the aqueous phase on a magnetic stirrer and stir at a moderate speed.
-
Using a syringe pump for a controlled flow rate, add the organic phase dropwise to the stirring aqueous phase.
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of acetone.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Visualizations
The following diagrams illustrate common workflows and concepts in the biomedical application of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Drug Release and Targeting: the Versatility of Polymethacrylate Nanoparticles for Peroral Administration Revealed by Using an Optimized In Vitro-Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocompatibility of poly(methyl methacrylate), silicone, and AcrySof intraocular lenses: randomized comparison of the cellular reaction on the anterior lens surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocompatibility of polymethyl methacrylate heat-polymerizing denture base resin copolymerized with antimicrobial monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H,1H,9H-Hexadecafluorononyl Methacrylate (HDFN-MA) in Microfluidic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,9H-Hexadecafluorononyl methacrylate (HDFN-MA) is a fluorinated acrylate monomer utilized for creating highly hydrophobic and chemically resistant surfaces. In the field of microfluidics, surface properties are critical for controlling fluid behavior, preventing non-specific binding of biomolecules, and enabling robust cell-based assays. The application of an HDFN-MA coating to microfluidic devices, typically fabricated from materials like polydimethylsiloxane (PDMS) or thermoplastics, can significantly enhance their performance by creating a low-surface-energy, non-wetting interface. This is particularly advantageous for applications such as droplet-based microfluidics, digital PCR, and long-term cell culture where minimizing surface interactions is paramount.
These application notes provide an overview of the utility of HDFN-MA in microfluidics, alongside generalized protocols for the surface modification of microfluidic devices. The provided methodologies are based on established techniques for similar fluorinated methacrylate coatings and should be optimized for specific applications.
Key Applications in Microfluidics
-
Droplet-Based Microfluidics: The hydrophobic surface created by HDFN-MA is essential for the stable formation and transport of aqueous droplets in an immiscible oil phase, preventing droplet coalescence and wetting of the channel walls.
-
High-Throughput Screening: By minimizing the adsorption of proteins and other biomolecules, HDFN-MA coatings reduce sample loss and cross-contamination between experiments, leading to more reliable and reproducible results.
-
Cell and Tissue Culture: The bio-inert nature of the fluorinated surface can prevent cell adhesion in specific regions of a microfluidic device, allowing for patterned cell culture and the study of cell-cell interactions in a controlled environment.
-
Enhanced Chemical Resistance: The carbon-fluorine bonds in HDFN-MA provide exceptional stability in the presence of various organic solvents and aggressive reagents that might otherwise damage the native surface of the microfluidic device.
Quantitative Data Summary
The following table summarizes expected surface properties of materials coated with HDFN-MA or similar fluorinated methacrylates, based on available literature. These values can serve as a benchmark for the successful modification of microfluidic device surfaces.
| Property | Expected Value | Notes |
| Water Contact Angle | 105° - 125°[1] | On smooth surfaces. Can be significantly higher on textured surfaces. |
| Decane Contact Angle | 50° - 85°[1] | Demonstrates oleophobicity. |
| Surface Free Energy | Low (specific values depend on the copolymer composition)[2] | Significantly lower than uncoated polymer substrates. |
Experimental Protocols
The following are generalized protocols for the synthesis of the HDFN-MA monomer (if not commercially available) and the subsequent surface modification of a microfluidic device.
Protocol 1: Synthesis of this compound (HDFN-MA) Monomer
This protocol is adapted from methodologies for the synthesis of similar fluorinated methacrylate monomers and should be performed by personnel trained in synthetic chemistry.[3]
Materials:
-
1H,1H,9H-Hexadecafluoro-1-nonanol
-
Methacryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and an inlet for an inert atmosphere.
-
Dissolve 1H,1H,9H-Hexadecafluoro-1-nonanol and triethylamine in anhydrous DCM in the flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of methacryloyl chloride in anhydrous DCM to the flask via the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure HDFN-MA.
Protocol 2: Surface Modification of a Microfluidic Device with HDFN-MA
This protocol describes a method for coating the internal channels of a microfluidic device. This procedure is a generalized approach and may require optimization based on the device material and geometry.
Materials:
-
This compound (HDFN-MA)
-
A suitable solvent (e.g., a fluorinated solvent or a solvent compatible with the device material)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Microfluidic device (e.g., made of PDMS, PMMA, or other thermoplastics)
-
Syringe pump and tubing
-
UV light source (with appropriate wavelength for the photoinitiator)
Procedure:
-
Device Preparation:
-
Ensure the microfluidic device is clean and dry. For PDMS devices, oxygen plasma treatment immediately before coating can enhance adhesion.
-
-
Coating Solution Preparation:
-
Prepare a solution of HDFN-MA in the chosen solvent. A typical concentration range is 1-5% (w/v).
-
Add a photoinitiator to the solution at a concentration of approximately 1% (w/w) relative to the HDFN-MA.
-
Thoroughly mix the solution until the initiator is completely dissolved.
-
-
Coating Application:
-
Using a syringe pump, flow the coating solution through the microfluidic channels at a low, constant flow rate.
-
Ensure the channels are completely filled with the solution and that there are no air bubbles.
-
Stop the flow and allow the solution to incubate within the channels for a predetermined time (e.g., 30-60 minutes) to allow for surface adsorption.
-
-
Polymerization (Curing):
-
Expose the microfluidic device to a UV light source for a sufficient time to induce polymerization of the HDFN-MA. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.
-
-
Post-Coating Treatment:
-
Flush the channels with the pure solvent to remove any unreacted monomer and initiator.
-
Dry the device by flowing a stream of inert gas (e.g., nitrogen) through the channels.
-
The device is now ready for use.
-
Visualizations
The following diagrams illustrate the generalized workflows for monomer synthesis and device coating.
Caption: Workflow for the synthesis of HDFN-MA monomer.
Caption: Workflow for surface modification of a microfluidic device.
References
Application Notes and Protocols for Chemically Resistant Coatings Utilizing 1H,1H,9H-Hexadecafluorononyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of chemically resistant coatings incorporating 1H,1H,9H-Hexadecafluorononyl Methacrylate. This fluorinated monomer is a key component for creating surfaces with low energy and high resistance to a wide range of chemicals, making it suitable for applications in laboratory equipment, pharmaceutical manufacturing surfaces, and medical devices.
Introduction
Fluorinated polymers are renowned for their exceptional chemical inertness, thermal stability, and low surface energy. This compound, with its long fluorinated side chain, is a valuable monomer for the synthesis of copolymers used in advanced protective coatings. When incorporated into a polymer matrix, this monomer migrates to the surface, creating a highly fluorinated, low-energy interface that repels both aqueous and organic liquids, thereby preventing chemical attack and simplifying cleaning.
These notes detail two primary formulations and protocols: a UV-curable coating for rapid processing and a thermally cured coating offering excellent durability.
Data Presentation
The following tables summarize the expected performance of coatings formulated with a significant content of this compound. The data is compiled from studies on structurally similar long-chain fluoroalkyl methacrylate copolymers and represents typical performance characteristics.
Table 1: Physical and Mechanical Properties of Fluorinated Coatings
| Property | UV-Cured Fluoroacrylate Coating | Thermally Cured Fluoroacrylate Coating | Test Method |
| Film Thickness | 25 - 50 µm | 50 - 75 µm | ASTM D7091 |
| Pencil Hardness | 2H - 3H | 3H - 4H | ASTM D3363 |
| Adhesion (Cross-hatch) | 5B | 5B | ASTM D3359 |
| Flexibility (Conical Mandrel) | Pass (no cracking) | Pass (no cracking) | ASTM D522 |
| Water Contact Angle | > 110° | > 115° | ASTM D7334 |
| Diiodomethane Contact Angle | > 90° | > 95° | ASTM D7334 |
| Surface Energy | < 15 mN/m | < 12 mN/m | Owens-Wendt Method |
Table 2: Chemical Resistance of Fluorinated Coatings (24-hour spot test at 25°C)
| Chemical Reagent | UV-Cured Fluoroacrylate Coating | Thermally Cured Fluoroacrylate Coating | Test Method |
| Sulfuric Acid (10%) | No effect | No effect | ASTM D1308 |
| Hydrochloric Acid (10%) | No effect | No effect | ASTM D1308 |
| Sodium Hydroxide (10%) | No effect | No effect | ASTM D1308 |
| Isopropanol | No effect | No effect | ASTM D5402 |
| Acetone | Slight softening | No effect | ASTM D5402 |
| Toluene | Slight swelling | No effect | ASTM D5402 |
| Hexane | No effect | No effect | ASTM D5402 |
| Methylene Chloride | Softening | Slight softening | ASTM D5402 |
Experimental Protocols
Protocol 1: UV-Curable Chemically Resistant Coating
This protocol describes the formulation and application of a UV-light curable coating. This method is ideal for applications requiring rapid curing and processing.
Materials:
-
Base Monomer: Urethane Dimethacrylate (UDMA)
-
Fluorinated Monomer: this compound (HDFNMA)
-
Reactive Diluent: Isobornyl Acrylate (IBOA)
-
Photoinitiator: 2-Hydroxy-2-methylpropiophenone
-
Solvent (for viscosity adjustment): Ethyl Acetate
-
Substrate: Glass slides, stainless steel coupons, or other relevant materials.
Equipment:
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Pipettes
-
Spin coater or film applicator
-
UV curing system with a 365 nm lamp
-
Nitrogen purge chamber (optional, but recommended)
Procedure:
-
Formulation Preparation:
-
In a beaker, combine the urethane dimethacrylate, this compound, and isobornyl acrylate in the desired weight ratio (e.g., 60:30:10).
-
Stir the mixture at room temperature until a homogenous solution is obtained.
-
Add the photoinitiator at a concentration of 2-4 wt% of the total monomer weight.
-
If necessary, adjust the viscosity with a minimal amount of ethyl acetate.
-
-
Substrate Preparation:
-
Thoroughly clean the substrate surface by sonication in acetone, followed by isopropanol, and then deionized water.
-
Dry the substrate with a stream of nitrogen gas.
-
For enhanced adhesion, a plasma treatment or the application of an adhesion promoter may be performed.
-
-
Coating Application:
-
Apply the formulated resin to the substrate using a spin coater (e.g., 3000 rpm for 30 seconds) or a film applicator to achieve the desired thickness.
-
-
UV Curing:
-
Place the coated substrate in the UV curing system.
-
If available, purge the chamber with nitrogen for 1-2 minutes to minimize oxygen inhibition.
-
Expose the coating to UV radiation (365 nm) with an intensity of approximately 100 mW/cm² for 60-120 seconds, or until the coating is fully cured (tack-free).
-
-
Post-Curing:
-
Allow the coated substrate to cool to room temperature.
-
The coating is now ready for characterization and testing.
-
Protocol 2: Thermally Cured Chemically Resistant Coating
This protocol details the synthesis of a fluorinated acrylic copolymer and its application as a durable, thermally cured coating.
Materials:
-
Monomers:
-
Methyl Methacrylate (MMA)
-
n-Butyl Acrylate (BA)
-
2-Hydroxyethyl Methacrylate (HEMA)
-
This compound (HDFNMA)
-
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Toluene or a mixture of xylenes
-
Crosslinking Agent: Hexamethylene diisocyanate (HDI) trimer or a blocked polyisocyanate
-
Catalyst (for crosslinking): Dibutyltin dilaurate (DBTDL)
-
Substrate: As per Protocol 1.
Equipment:
-
Three-neck round-bottom flask with a condenser, nitrogen inlet, and mechanical stirrer
-
Heating mantle with temperature control
-
Addition funnel
-
Rotary evaporator
-
Film applicator or spray gun
-
Oven for thermal curing
Procedure:
-
Copolymer Synthesis:
-
To the three-neck flask, add the solvent (e.g., toluene).
-
In a separate beaker, prepare a mixture of the monomers (e.g., MMA, BA, HEMA, and HDFNMA in a molar ratio of 40:30:10:20) and the initiator (AIBN, ~1 mol% of total monomers).
-
Heat the solvent in the flask to 80°C under a nitrogen atmosphere with stirring.
-
Slowly add the monomer/initiator mixture to the flask over 2-3 hours using the addition funnel.
-
After the addition is complete, continue the reaction at 80°C for another 4-6 hours.
-
Cool the reaction mixture to room temperature. The resulting product is a solution of the fluorinated acrylic copolymer.
-
-
Formulation Preparation:
-
To the copolymer solution, add the crosslinking agent (e.g., HDI trimer) in a stoichiometric ratio based on the HEMA content.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total solids).
-
Mix thoroughly to ensure a homogenous formulation.
-
-
Substrate Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Coating Application:
-
Apply the formulated coating to the prepared substrate using a film applicator or a spray gun to achieve the desired thickness.
-
-
Thermal Curing:
-
Place the coated substrate in an oven.
-
Cure the coating at a temperature of 120-150°C for 30-60 minutes. The exact temperature and time will depend on the specific crosslinking system used.
-
-
Post-Curing:
-
Allow the coated substrate to cool slowly to room temperature.
-
The coating is now ready for characterization and testing.
-
Visualizations
The following diagrams illustrate the workflows and conceptual relationships in the development of these chemically resistant coatings.
Caption: Workflow for the UV-curable coating.
Caption: Workflow for the thermally cured coating.
Caption: How HDFNMA imparts chemical resistance.
Troubleshooting & Optimization
Technical Support Center: Improving Adhesion of Poly(1H,1H,9H-Hexadecafluorononyl methacrylate) Coatings
This technical support center is designed for researchers, scientists, and drug development professionals working with poly(1H,1H,9H-Hexadecafluorononyl methacrylate) coatings. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges related to coating adhesion.
Troubleshooting Guide: Common Adhesion Issues
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Poor initial adhesion or delamination of the coating | Inadequate surface cleaning, leaving behind oils, dust, or other contaminants.[1] | Implement a rigorous multi-step cleaning process. For example, sonicate the substrate in acetone, followed by isopropyl alcohol, and finally rinse with deionized water before drying with nitrogen. |
| Low surface energy of the substrate preventing proper wetting by the coating solution.[2] | Increase the substrate's surface energy using plasma treatment (e.g., oxygen or argon plasma) or UV/Ozone exposure.[3] This introduces polar functional groups that promote adhesion. | |
| Lack of chemical bonding between the inorganic substrate and the organic polymer coating. | Apply a silane coupling agent, such as 3-aminopropyltriethoxysilane (APTES), to act as an interfacial bridge.[4] | |
| Coating cracks or peels after curing | High internal stress due to rapid solvent evaporation or excessive coating thickness. | Optimize the spin coating parameters (lower spin speed, use of a more slowly evaporating solvent) to achieve a thinner, more uniform coating. Consider a post-application annealing step at a temperature below the polymer's glass transition temperature to relieve stress. |
| Mismatch in the coefficient of thermal expansion (CTE) between the substrate and the coating. | For substrates with a significantly different CTE, consider applying a thin, intermediate buffer layer with a CTE between that of the substrate and the fluoropolymer. | |
| Inconsistent adhesion across the substrate | Uneven application of the coating or adhesion promoter.[5] | Ensure uniform coverage during spin coating or dip coating. For silane treatment, ensure the entire surface is exposed to the solution and properly rinsed. |
| Non-uniform surface treatment. | Verify the uniformity of the plasma or UV/Ozone treatment across the entire substrate surface. | |
| Adhesion degrades over time or with environmental exposure | Hydrolytic degradation of the interfacial bonds. | Ensure the silane coupling agent is properly cured to form a stable siloxane network at the interface. For applications in humid environments, consider using a silane with a more hydrolytically stable chemical structure. |
| Environmental contamination of the surface prior to coating.[6] | Handle substrates in a clean environment (e.g., a cleanroom or a laminar flow hood) to prevent re-contamination after cleaning and surface activation. |
Frequently Asked Questions (FAQs)
Q1: Why is adhesion a common problem for poly(this compound) coatings?
Poly(this compound) has a long fluorinated side chain, which results in a very low surface energy. This low surface energy is desirable for creating hydrophobic and oleophobic surfaces but makes it difficult for the coating to adhere strongly to many substrates, especially those that also have low surface energy.[2] Strong adhesion requires good wetting of the substrate by the coating material and the formation of robust interfacial bonds (e.g., covalent or hydrogen bonds), which is challenging with chemically inert, low-energy fluoropolymers.
Q2: What is the most effective method for preparing a silicon wafer surface for coating?
For silicon wafers, a multi-step approach is highly effective:
-
Cleaning: Start with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove organic residues. Safety Note: Piranha solution is extremely corrosive and must be handled with extreme caution.
-
Hydrophilic Activation: Follow up with an oxygen plasma treatment. This not only ensures the surface is pristine but also creates a uniform layer of silicon dioxide with surface hydroxyl (-OH) groups, which are excellent anchoring points for adhesion promoters.
Q3: How do silane coupling agents improve adhesion?
Silane coupling agents are bifunctional molecules. One end of the molecule (e.g., a trimethoxysilane group) reacts with hydroxyl groups on the surface of an inorganic substrate like silicon or glass, forming strong covalent siloxane (Si-O-Si) bonds.[7] The other end of the molecule has an organic functional group (e.g., an amino or methacrylate group) that can interact or co-react with the polymer coating, thus forming a durable chemical bridge across the interface.[4]
Q4: Can I use plasma treatment on polymer substrates?
Yes, plasma treatment is very effective for activating the surfaces of many polymer substrates (e.g., polycarbonate, PEEK). The plasma introduces polar functional groups and can also increase surface roughness on a micro-scale, which provides better mechanical interlocking for the coating.[8]
Q5: What quantitative methods can I use to measure adhesion strength?
The most common quantitative method is the pull-off adhesion test, as described in ASTM D4541. This test involves bonding a small metal dolly to the surface of the coating and then pulling it off with a specialized tester that measures the force required for detachment. The result is reported as adhesion strength in units of pressure (e.g., MPa or psi).
Quantitative Data on Adhesion Improvement
The following tables provide representative data on the effect of various surface treatments on the adhesion of fluorinated polymer coatings. Note: Data for the specific poly(this compound) is limited in publicly available literature. The following data from related fluoropolymer systems is provided for illustrative purposes.
Table 1: Effect of Surface Treatment on Adhesion Strength of Fluoropolymer Coatings on Stainless Steel
| Surface Treatment | Adhesion Strength (Peel Strength, N/mm) | Failure Mode |
| None (Untreated) | ~0 | Adhesive (at interface) |
| Ar + H₂O Plasma (20 seconds) | 0.8 | Cohesive (within polymer) |
| Ar + H₂O Plasma (300 seconds) | 1.0 | Cohesive (within polymer) |
Data adapted from a study on plasma-treated polytetrafluoroethylene (PTFE).[8]
Table 2: Impact of Silane Coupling Agent on Shear Bonding Strength to PEEK
| Surface Treatment | Shear Bond Strength (MPa) |
| No Treatment | 8.5 ± 1.2 |
| Silane Coupling Agent Only | 10.2 ± 1.5 |
| NaBH₄ Reduction + Silane | 22.8 ± 2.1 |
| H₂SO₄ Etching + Silane | 25.1 ± 2.3 |
Data adapted from a study on PEEK surface modification.[7] The addition of a silane coupling agent after chemical treatment significantly improves adhesion.
Experimental Protocols
Protocol 1: Spin Coating of Poly(this compound)
-
Solution Preparation: Dissolve poly(this compound) in a suitable fluorinated solvent (e.g., hexafluoroisopropanol or a hydrofluoroether) to the desired concentration (e.g., 1-5 wt%).
-
Substrate Preparation: Ensure the substrate is cleaned and surface-treated as required (see Protocol 2).
-
Deposition:
-
Place the substrate on the spin coater chuck and apply vacuum.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Spin at a low speed (e.g., 500 rpm for 10 seconds) to spread the solution.
-
Ramp up to a higher speed (e.g., 2000-4000 rpm for 60 seconds) to achieve the desired thickness.
-
-
Curing: Transfer the coated substrate to a hotplate or oven and bake at a temperature above the polymer's glass transition temperature (e.g., 120 °C) for a sufficient time (e.g., 10-30 minutes) to remove the solvent and anneal the film.
Protocol 2: Surface Functionalization of Silicon Wafer with APTES
-
Cleaning and Activation:
-
Clean the silicon wafer using a piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes. (CAUTION: EXTREMELY CORROSIVE)
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
Treat the wafer with oxygen plasma (e.g., 100 W for 2 minutes) to create a hydrophilic, hydroxyl-terminated surface.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in anhydrous toluene.
-
Immerse the plasma-activated wafer in the APTES solution for 1 hour at room temperature under a nitrogen atmosphere.
-
Rinse the wafer sequentially with toluene, ethanol, and deionized water to remove excess APTES.
-
-
Curing: Bake the wafer in an oven at 110 °C for 30 minutes to cure the silane layer. The substrate is now ready for spin coating.
Visualizations
Caption: Troubleshooting flowchart for poor coating adhesion.
References
- 1. researchgate.net [researchgate.net]
- 2. adhesion.kr [adhesion.kr]
- 3. piescientific.com [piescientific.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Effect of Silane Coupling Agent on Adhesion Properties between Hydrophobic UV-curable Urethane Acrylate and Acrylic PSA | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of surface treatments on the adhesion strengths between polyether ether ketone and both composite resins and poly(methyl methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Polymerization of Fluorinated Methacrylates
Welcome to the Technical Support Center for the polymerization of fluorinated methacrylates. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the polymerization of these specialized monomers.
Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of a failed or poor polymerization reaction?
A1: Several visual cues can indicate a problematic polymerization. These include:
-
Low Viscosity or No Polymer Formation: The reaction mixture remains fluid and does not achieve the expected viscosity, or no solid polymer precipitates. This is a clear indicator of low or no monomer conversion.
-
Cloudy or Hazy Appearance: The resulting polymer solution or solid is opaque or cloudy. This can be due to polymer insolubility in the reaction solvent, the formation of low molecular weight oligomers, or phase separation.
-
Gel Formation: The entire reaction mixture solidifies into an insoluble, cross-linked gel. This is often an issue when using multi-functional methacrylates or when chain transfer is not adequately controlled.[1][2]
-
Inconsistent Material: The polymer has a non-uniform appearance, with solid clumps in a liquid monomer solution, indicating partial or uncontrolled polymerization.
Q2: My polymerization resulted in very low monomer conversion. What are the potential causes and how can I fix it?
A2: Low monomer conversion is a frequent issue with several potential root causes. The following troubleshooting guide can help you identify and address the problem.
Troubleshooting Low Monomer Conversion
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// Edges Start -> Inhibitor; Inhibitor -> RemoveInhibitor [label="Yes"]; Inhibitor -> Oxygen [label="No"]; RemoveInhibitor -> Oxygen; Oxygen -> Degas [label="Yes"]; Oxygen -> Initiator [label="No"]; Degas -> Initiator; Initiator -> CheckInitiator [label="Yes"]; Initiator -> Temp [label="No"]; CheckInitiator -> Temp; Temp -> AdjustTemp [label="Yes"]; Temp -> End [label="No"]; AdjustTemp -> End; } DOT Caption: Troubleshooting workflow for low monomer conversion.
Q3: The polydispersity index (PDI) of my polymer is very high. What factors contribute to this and how can I achieve a more controlled polymerization?
A3: A high polydispersity index (PDI), often greater than 2 in conventional free-radical polymerization, indicates a broad distribution of polymer chain lengths.[3] This can be caused by several factors, including chain transfer reactions and a high rate of termination.[3] To achieve a lower PDI and a more uniform polymer, consider the following:
-
Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) provide significantly better control over the polymerization process, resulting in polymers with low PDIs (typically < 1.5).[4][5]
-
Initiator Concentration: The concentration of the initiator can affect the PDI. While a higher initiator concentration can increase the polymerization rate, it can also lead to more termination events and a broader molecular weight distribution.[6][7][8]
-
Monomer to Initiator Ratio: Carefully controlling the ratio of monomer to initiator is crucial for achieving the desired molecular weight and a narrow PDI.
-
Chain Transfer Agents: In conventional free-radical polymerization, adding a chain transfer agent can help to control the molecular weight, although it may not always narrow the PDI as effectively as CRP methods.
Q4: I am observing gel formation during my polymerization. How can I prevent this?
A4: Gel formation, or cross-linking, is a common problem, especially when working with multifunctional methacrylates.[9] Here are some strategies to prevent it:
-
Monomer Purity: Ensure your monomer is free from difunctional impurities that can act as cross-linkers.
-
Lower Monomer Concentration: Polymerizing at a lower monomer concentration can reduce the likelihood of intermolecular cross-linking.
-
Chain Transfer Agent: The use of a chain transfer agent can help to minimize the formation of long polymer chains that are more prone to cross-linking.[1]
-
Controlled Polymerization: Techniques like RAFT can provide better control and reduce the risk of gelation.
-
Temperature Control: Runaway reactions with excessive heat can promote side reactions and cross-linking. Ensure adequate temperature control throughout the polymerization.
Troubleshooting Guides
Guide 1: Monomer Purification - Removal of Inhibitors
Commercial fluorinated methacrylates are often shipped with inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization. These must be removed before use.
Experimental Protocol: Inhibitor Removal
-
Preparation: Prepare a column packed with a suitable inhibitor remover (e.g., activated basic alumina).
-
Elution: Pass the fluorinated methacrylate monomer through the column.
-
Collection: Collect the purified monomer in a clean, dry flask.
-
Storage: Store the purified monomer at a low temperature (e.g., in a refrigerator or freezer) and use it promptly, as it is now highly reactive. For longer-term storage, it is advisable to add a small amount of a suitable inhibitor and re-purify before use.
Guide 2: The Impact of Oxygen
Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the propagating radicals to form unreactive peroxide radicals, which can terminate the polymerization chain.
Strategies to Mitigate Oxygen Inhibition:
-
Degassing: Before initiating the polymerization, it is crucial to remove dissolved oxygen from the reaction mixture. Common degassing techniques include:
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the reaction mixture for 20-30 minutes.
-
Freeze-Pump-Thaw: This is a more rigorous method for sensitive polymerizations. The reaction mixture is frozen in liquid nitrogen, a vacuum is applied to remove gases, and then the mixture is thawed. This cycle is typically repeated three times.
-
-
Maintaining an Inert Atmosphere: The polymerization should be conducted under a positive pressure of an inert gas to prevent oxygen from re-entering the system.
Guide 3: Solvent Selection
The choice of solvent can significantly impact the polymerization of fluorinated methacrylates. The solvent affects the solubility of the monomer, the growing polymer chains, and the initiator, which in turn influences the reaction kinetics and the properties of the final polymer.
Table 1: Influence of Solvent on Polymerization of Fluorinated Methacrylates
| Solvent Type | Examples | Effects on Polymerization |
| Fluorinated Solvents | Trifluorotoluene, 2-trifluoromethyl-2-propanol | Generally good solubility for both fluorinated monomers and polymers. Can lead to controlled polymerization and well-defined polymers.[10][11][12] |
| Aromatic Solvents | Toluene, Benzene, Dioxane | Can influence the rate of polymerization. The choice of aromatic solvent can affect the propagation and termination rate constants.[5] |
| Polar Aprotic Solvents | DMF, DMSO, Acetonitrile | Can affect the kinetics of controlled polymerization techniques like ATRP. |
| Alcohols | Methanol, Ethanol | Often used as non-solvents for precipitating and purifying the polymer. |
Advanced Polymerization Protocols
For researchers seeking greater control over the polymer architecture, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique.
Experimental Protocol: General Procedure for RAFT Polymerization of Fluorinated Methacrylates
-
Reactant Preparation: In a Schlenk flask, combine the fluorinated methacrylate monomer, the RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN). The molar ratio of these components is critical for controlling the molecular weight and should be carefully calculated based on the desired polymer characteristics.[5]
-
Solvent Addition: Add the chosen solvent to the flask.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the appropriate temperature for the chosen initiator. The reaction is typically stirred for a predetermined time to achieve the desired monomer conversion.
-
Termination: To stop the polymerization, cool the reaction mixture rapidly by immersing the flask in an ice bath and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Logical Relationship of RAFT Polymerization Components
// Nodes Monomer [label="Fluorinated Methacrylate\nMonomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiator [label="Radical Initiator\n(e.g., AIBN)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAFT_Agent [label="RAFT Agent\n(CTA)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="RAFT Polymerization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Controlled_Polymer [label="Well-Defined Polymer\n(Low PDI)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Monomer -> Polymerization; Initiator -> Polymerization; RAFT_Agent -> Polymerization; Solvent -> Polymerization; Polymerization -> Controlled_Polymer; } DOT Caption: Key components for a successful RAFT polymerization.
Safety Precautions
Working with fluorinated methacrylates requires adherence to strict safety protocols:
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of monomer vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store monomers in a cool, dark, and dry place, away from heat and sources of ignition. Ensure that inhibited monomers are stored with access to air (do not store under an inert atmosphere).
-
Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] KINETIC INVESTIGATION OF THE FREE-RADICAL CROSS-LINKING COPOLYMERIZATION OF METHYL- METHACRYLATE AND ETHYLENE GLYCOL DIMETHACRYLATE BY USING BIFUNCTIONAL INITIATOR | Semantic Scholar [semanticscholar.org]
- 10. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
optimizing initiator concentration for 1H,1H,9H-Hexadecafluorononyl methacrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA).
Troubleshooting Guide
Researchers may encounter several challenges during the polymerization of HDFNMA. This guide addresses common issues in a question-and-answer format.
Q1: Why is my polymerization not initiating or proceeding at a very slow rate?
A1: Several factors can inhibit or slow down the polymerization of HDFNMA:
-
Oxygen Inhibition: Free radical polymerization is highly sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.
-
Inhibitor Presence: HDFNMA, like most methacrylates, is supplied with an inhibitor (e.g., hydroquinone or MEHQ) to prevent spontaneous polymerization during storage. This inhibitor must be removed before polymerization, typically by passing the monomer through a column of activated basic alumina.
-
Low Initiator Concentration or Decomposition: The initiator concentration might be too low, or the initiator may have decomposed due to improper storage. Use a freshly opened or properly stored initiator and consider slightly increasing its concentration.
-
Low Reaction Temperature: The chosen reaction temperature might be too low for the initiator to decompose at an adequate rate. Ensure the temperature is appropriate for the selected initiator's half-life. For instance, AIBN (Azobisisobutyronitrile) is commonly used at temperatures between 60-80 °C.
Q2: My polymer has a very low molecular weight. How can I increase it?
A2: Low molecular weight is often a result of a high rate of termination reactions relative to propagation. To increase the molecular weight of poly(HDFNMA):
-
Decrease Initiator Concentration: A lower initiator concentration will generate fewer radical chains, leading to the formation of longer polymer chains.[1]
-
Lower the Reaction Temperature: Reducing the reaction temperature will decrease the rate of initiation and termination, favoring chain propagation and resulting in a higher molecular weight polymer.
-
Monomer Purity: Ensure the monomer is pure and free from chain transfer agents that could prematurely terminate the growing polymer chains.
Q3: The resulting polymer is insoluble or forms a gel. What could be the cause?
A3: Insolubility or gel formation can occur due to cross-linking reactions. While HDFNMA is a monofunctional monomer and should not inherently cross-link, impurities or side reactions can lead to this issue.
-
High Monomer Conversion: At high monomer conversions, the viscosity of the reaction mixture increases significantly (the Trommsdorff effect), which can lead to autoacceleration and the formation of very high molecular weight chains that may become insoluble. Consider stopping the reaction at a lower conversion.
-
Dimer Impurities: The monomer may contain difunctional impurities that can act as cross-linkers. Consider purifying the monomer by distillation.
-
Chain Transfer to Polymer: At higher temperatures, chain transfer to the polymer backbone can occur, creating branching and potentially leading to cross-linking.
Q4: I am observing phase separation during the polymerization. How can I solve this?
A4: HDFNMA is a highly hydrophobic and fluorinated monomer, which can lead to solubility issues.[2]
-
Solvent Selection: The choice of solvent is critical. Conventional solvents used for methacrylate polymerization may not be suitable for HDFNMA and the resulting polymer. Consider using fluorinated solvents like 2-trifluoromethyl-2-propanol, which can improve the solubility of both the monomer and the polymer.[3] Trifluorotoluene is another solvent that has been used for the polymerization of fluorinated acrylates.[4]
-
Monomer Concentration: A high initial monomer concentration can lead to the precipitation of the growing polymer chains. Experiment with lower monomer concentrations.
Frequently Asked Questions (FAQs)
Q: What is a typical initiator concentration range for the free radical polymerization of HDFNMA?
A: While specific optimization is required for every system, a general starting point for AIBN concentration in the free radical polymerization of methacrylates is in the range of 0.1 to 1.0 mol% with respect to the monomer. The optimal concentration will depend on the desired molecular weight and polymerization rate.
Q: Which polymerization techniques are suitable for HDFNMA?
A: HDFNMA can be polymerized using several techniques:
-
Free Radical Polymerization: This is a common and straightforward method. Solution polymerization is generally preferred over bulk polymerization to better control the reaction temperature and viscosity.
-
Controlled/"Living" Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer better control over molecular weight, polydispersity, and polymer architecture.[5] These methods are particularly useful for synthesizing well-defined polymers and block copolymers.[4]
Q: How does the initiator concentration affect the properties of the final poly(HDFNMA)?
A: The initiator concentration has a significant impact on the final polymer properties. The following table summarizes the general trends observed for methacrylate polymerization.
| Initiator Concentration | Effect on Polymer Properties |
| High | - Lower Molecular Weight- Higher Polymerization Rate- Potentially Broader Molecular Weight Distribution- Higher Yield in a given time |
| Low | - Higher Molecular Weight- Slower Polymerization Rate- Potentially Narrower Molecular Weight Distribution- Lower Yield in a given time |
Note: The data presented are general trends for methacrylate polymerization and should be used as a guideline. Experimental optimization is crucial to achieve the desired properties for poly(HDFNMA).
Experimental Protocols
General Protocol for Free Radical Solution Polymerization of HDFNMA
This protocol is a starting point and may require optimization based on specific experimental goals.
Materials:
-
This compound (HDFNMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., 2-trifluoromethyl-2-propanol, trifluorotoluene, or another suitable solvent)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Oil bath or other temperature-controlled heating system
Procedure:
-
Monomer Purification: Remove the inhibitor from HDFNMA by passing it through a column filled with activated basic alumina.
-
Reaction Setup: Add the purified HDFNMA and the chosen solvent to the Schlenk flask. The monomer concentration can be varied, but a starting point of 10-50% (w/v) is recommended.
-
Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with an inert gas for 30-60 minutes or by performing at least three freeze-pump-thaw cycles.
-
Initiator Addition: Under a positive pressure of inert gas, add the desired amount of AIBN to the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN) and stir the reaction mixture.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gravimetry.
-
Termination and Purification: After the desired time or conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane). Filter the precipitated polymer and dry it under vacuum until a constant weight is achieved.
Diagrams
Caption: Experimental workflow for the free radical solution polymerization of HDFNMA.
Caption: Logical relationship for troubleshooting common HDFNMA polymerization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. pcimag.com [pcimag.com]
- 3. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 5. researchgate.net [researchgate.net]
controlling molecular weight distribution in poly(1H,1H,9H-Hexadecafluorononyl methacrylate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight distribution of poly(1H,1H,9H-Hexadecafluorononyl methacrylate) (poly(HDFNMA)).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight and molecular weight distribution (polydispersity, Đ) of poly(HDFNMA)?
A1: The most effective methods for achieving a well-defined poly(HDFNMA) with a narrow molecular weight distribution are controlled radical polymerization (CRP) techniques. The two most common and suitable methods for this monomer are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[1] These techniques allow for the synthesis of polymers with predictable molecular weights and low polydispersity (Đ), typically below 1.3.[1]
Q2: How does RAFT polymerization control the molecular weight of poly(HDFNMA)?
A2: RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization. The growing polymer chains reversibly react with the CTA, creating a dynamic equilibrium between active (propagating) and dormant chains. This process ensures that all polymer chains grow at a similar rate, leading to a controlled molecular weight and a narrow molecular weight distribution.[1] The molecular weight is primarily determined by the molar ratio of the monomer to the CTA.
Q3: What are the key components in a RAFT polymerization of HDFNMA?
A3: A typical RAFT polymerization of HDFNMA requires the following components:
-
Monomer: this compound (HDFNMA)
-
Initiator: A source of radicals, typically an azo compound like azobisisobutyronitrile (AIBN).
-
Chain Transfer Agent (CTA): A thiocarbonylthio compound, such as a dithiobenzoate or a trithiocarbonate. The choice of CTA is crucial for controlling the polymerization of methacrylates.
-
Solvent: A suitable solvent that can dissolve the monomer, polymer, and other reagents. For fluorinated systems, fluorinated solvents like trifluorotoluene are often used.[1]
Q4: How does ATRP control the polymerization of HDFNMA?
A4: ATRP is a transition metal-catalyzed process. A catalyst (typically a copper complex) reversibly activates and deactivates the growing polymer chains by transferring a halogen atom. This reversible activation/deactivation process keeps the concentration of active, propagating radicals low, minimizing termination reactions and allowing for controlled chain growth. The molecular weight is determined by the ratio of monomer consumed to the initiator concentration.
Q5: What are the essential components for an ATRP synthesis of poly(HDFNMA)?
A5: The key components for ATRP of HDFNMA are:
-
Monomer: this compound (HDFNMA)
-
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: A transition metal complex, most commonly a copper(I) halide (e.g., CuBr).
-
Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), which complexes with the copper to form the active catalyst.
-
Solvent: A solvent that can dissolve all components. The polarity of the solvent can significantly impact the polymerization kinetics.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity (Đ > 1.5) | In RAFT: Incorrect choice of CTA for methacrylate polymerization. The rate of addition to the CTA may be too slow compared to the rate of propagation.[1] In ATRP: Impurities in the monomer or solvent that can poison the catalyst. Incorrect initiator, catalyst, or ligand concentrations. | In RAFT: Select a CTA known to be effective for methacrylates, such as a dithiobenzoate or a suitable trithiocarbonate.[1] In ATRP: Purify the monomer and solvent before use. Optimize the ratios of initiator, catalyst, and ligand. Ensure the system is thoroughly deoxygenated. |
| Low Monomer Conversion | In RAFT: The initiator may be decomposing too slowly at the chosen temperature. Rate retardation can sometimes occur with certain CTAs.[2] In ATRP: The catalyst may be inactive or poisoned. The temperature may be too low for efficient activation. | In RAFT: Choose an initiator with a suitable half-life at the reaction temperature, or increase the temperature. If retardation is an issue, a different CTA may be required.[2] In ATRP: Ensure the catalyst and ligand are of high purity. Increase the reaction temperature. Consider using a more active catalyst system. |
| Bimodal Molecular Weight Distribution | Uncontrolled polymerization occurring alongside the controlled process. This can be due to slow initiation by the CTA in RAFT, or slow deactivation in ATRP. It can also be caused by impurities that initiate conventional free-radical polymerization. | Ensure all reagents are pure and the system is free of oxygen. In RAFT, ensure the initiator is chosen correctly for the reaction temperature. In ATRP, ensure the deactivator (Cu(II) species) is present in sufficient concentration. |
| Observed Molecular Weight Significantly Different from Theoretical | In RAFT: Inaccurate concentrations of monomer and CTA. Loss of CTA activity.[2] In ATRP: Inefficient initiation. Loss of active chain ends through termination reactions. | In RAFT: Carefully measure the amounts of monomer and CTA. Ensure the CTA is stored correctly and is not degraded.[2] In ATRP: Use a highly efficient initiator. Minimize termination by ensuring a low concentration of propagating radicals. |
Quantitative Data
Table 1: Example Experimental Conditions for RAFT Polymerization of Fluorinated Methacrylates
| Monomer | CTA | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn (kDa) | Đ |
| Pentafluorophenyl Methacrylate | CPDTB | 100:1:0.2 | Dioxane | 70 | 24 | 25.0 | 1.15 |
| Pentafluorophenyl Methacrylate | CTB | 100:1:0.2 | Dioxane | 70 | 24 | 24.5 | 1.30 |
| 2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate | PDMS-CTA | 50:1:0.1 | Toluene | 70 | 16 | 15.2 | 1.25 |
Data is for illustrative purposes and may require optimization for HDFNMA.
Table 2: Example Experimental Conditions for ATRP of Fluorinated Methacrylates
| Monomer | Initiator | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Mn (kDa) | Đ |
| 2-(Perfluorohexyl)ethyl Methacrylate | EBiB | 100:1:1:2 | PMDETA | Anisole | 60 | 8 | 28.0 | 1.20 |
| Trifluoroethyl Methacrylate | EBiB | 200:1:1:2 | PMDETA | Toluene | 50 | 12 | 35.5 | 1.18 |
Data is for illustrative purposes and may require optimization for HDFNMA.
Experimental Protocols
Protocol 1: RAFT Polymerization of HDFNMA
This protocol provides a general procedure for the RAFT polymerization of HDFNMA. The ratios of monomer, CTA, and initiator should be adjusted to target the desired molecular weight.
Materials:
-
This compound (HDFNMA), purified
-
2-Cyanoprop-2-yl dithiobenzoate (CPDTB) (or other suitable CTA)
-
Azobisisobutyronitrile (AIBN) (or other suitable initiator)
-
Anhydrous solvent (e.g., trifluorotoluene or anisole)
-
Schlenk flask and line
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask, dissolve HDFNMA, CPDTB, and AIBN in the chosen solvent. A typical starting ratio might be [HDFNMA]:[CPDTB]:[AIBN] = 100:1:0.2.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for the desired time (e.g., 12-24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Protocol 2: ATRP of HDFNMA
This protocol outlines a general procedure for the ATRP of HDFNMA. The ratios of the components should be optimized for the desired polymer characteristics.
Materials:
-
This compound (HDFNMA), purified
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent (e.g., anisole or toluene)
-
Schlenk flask and line
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add CuBr.
-
Seal the flask and cycle between vacuum and inert gas (e.g., argon) three times to remove oxygen.
-
In a separate, sealed container, prepare a solution of HDFNMA, EBiB, and the solvent. Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Using a deoxygenated syringe, add the PMDETA ligand to the Schlenk flask containing the CuBr.
-
Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via a cannula. A typical starting ratio might be [HDFNMA]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:2.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Stir the reaction for the desired time (e.g., 6-18 hours).
-
To stop the polymerization, cool the flask and expose the mixture to air. The solution should turn blue/green, indicating the oxidation of Cu(I) to Cu(II).
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
Analyze the molecular weight and polydispersity by GPC.
Visualizations
Caption: Mechanism of RAFT Polymerization.
Caption: Mechanism of ATRP.
Caption: General Experimental Workflow.
References
preventing phase separation in fluorinated copolymer synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the prevention and control of phase separation during fluorinated copolymer synthesis.
Troubleshooting Guide: Phase Separation Issues
This guide addresses common problems encountered during the synthesis of fluorinated copolymers.
Q1: My reaction mixture became cloudy or a precipitate formed. What is happening and how can I fix it?
A: This phenomenon indicates macroscopic phase separation. The growing copolymer has become insoluble in the reaction medium, leading to its precipitation. This is often due to the high thermodynamic incompatibility between the fluorinated and non-fluorinated segments of the copolymer.
Recommended Actions:
-
Solvent System Modification: The primary solution is to improve the solvency of the reaction medium. This can be achieved by:
-
Switching to a single solvent that is a good solvent for both the fluorinated and non-fluorinated blocks.
-
Using a mixture of solvents to tune the overall solubility parameter of the medium.[1][2] For example, adding a fluorinated solvent to a conventional organic solvent can help solvate the growing fluorinated segments.
-
-
Monomer Concentration: Lowering the overall monomer or polymer concentration can sometimes keep the growing chains in solution longer.
-
Temperature Adjustment: Changing the reaction temperature can alter polymer-solvent interactions and may improve solubility.[3]
Q2: How do I select an appropriate solvent system to prevent phase separation?
A: The goal is to choose a solvent or solvent blend that can effectively solvate both the highly fluorinated and the non-fluorinated (often hydrocarbon-based) polymer blocks. The Flory-Huggins interaction parameter (χ) between the polymer blocks and the solvent is a key consideration; a lower χ value indicates better solubility.
Strategy:
-
Consult Solubility Parameters: Use Hansen Solubility Parameters (HSP) or other solubility models to find solvents that are theoretically compatible with both types of monomers.
-
Use Co-solvents: Often, a single solvent is not ideal. A mixture of a good solvent for the hydrocarbon block (e.g., toluene, THF) and a solvent with higher affinity for the fluorinated block (e.g., hexafluoroisopropanol, trifluorotoluene) can create a suitable medium.[1][2]
-
Experimental Screening: Perform small-scale solubility tests with homopolymers corresponding to each block of your target copolymer in various candidate solvents before attempting the copolymerization.
Table 1: Comparison of Common Solvents in Fluorinated Copolymer Synthesis
| Solvent | Type | Typical Use | Advantages | Disadvantages |
| Toluene | Aromatic Hydrocarbon | Good solvent for polystyrene and many acrylates.[4] | Inexpensive, well-understood kinetics for many systems. | Poor solvent for highly fluorinated blocks, can induce phase separation.[1] |
| Acetonitrile | Polar Aprotic | Used in free radical polymerizations.[5] | Can dissolve a range of polar and non-polar monomers. | May not be a strong enough solvent for long perfluorinated chains. |
| Tetrahydrofuran (THF) | Ether | Common solvent for anionic and controlled radical polymerizations. | Strong solvent for many polymers, volatile. | Can be a poor solvent for highly fluorinated segments. |
| HFE-7200 | Fluorinated Ether | Used in dispersion polymerizations of fluorinated monomers.[6] | Excellent solvent for fluorinated components, creates stable dispersions. | Poor solvent for most hydrocarbon polymers, requires stabilizer use.[6] |
| Trifluorotoluene (TFT) | Fluorinated Aromatic | Co-solvent to improve solubility of fluorinated blocks.[7] | Can help compatibilize hydrocarbon and fluorinated segments. | Expensive, may alter polymerization kinetics. |
Q3: My purified, optically clear copolymer shows two glass transition temperatures (Tg) in DSC analysis. What does this mean?
A: The presence of two distinct Tgs is a strong indicator of microphase separation.[8][9] While the material may appear homogeneous to the naked eye, the different polymer blocks have segregated into distinct, nanometer-scale domains. If a homogeneous, single-phase material is desired, you need to reduce the tendency for the blocks to segregate.
Recommended Actions:
-
Reduce the χN Product: The product of the Flory-Huggins interaction parameter (χ) and the total degree of polymerization (N) drives phase separation.[9] To create a miscible blend, you can:
-
Decrease N: Synthesize copolymers with lower overall molecular weight.
-
Modify Monomer Ratio: Alter the ratio of fluorinated to non-fluorinated monomers. Shorter blocks are less likely to phase separate.
-
-
Introduce a Compatibilizing Monomer: Incorporating a small amount of a third monomer that has favorable interactions with both blocks can sometimes suppress microphase separation.
-
Use a Random Copolymer Architecture: If the application allows, synthesizing a random or statistical copolymer instead of a block copolymer will generally prevent microphase separation, as long as the monomer reactivity ratios are similar.[8]
Q4: Can additives be used to prevent phase separation during the synthesis itself?
A: Yes, especially in heterogeneous polymerization techniques like emulsion or dispersion polymerization.
-
Fluorosurfactants: These are amphiphilic molecules with a fluorinated "tail" and a hydrophilic "head." They are essential for stabilizing monomer droplets and polymer particles in aqueous emulsion polymerization.[10][11][12]
-
Block Copolymer Stabilizers: An amphiphilic block copolymer (containing one block soluble in the continuous phase and another that anchors to the forming particles) can act as a stabilizer in dispersion polymerizations.[6][13] This prevents particle aggregation and macroscopic phase separation.
Frequently Asked Questions (FAQs)
Q1: What is the Flory-Huggins interaction parameter (χ) and why is it so high for fluorinated copolymers?
A: The Flory-Huggins interaction parameter (χ) is a dimensionless number that describes the interaction energy between different components in a mixture (e.g., two polymer blocks, or a polymer and a solvent). A larger positive χ value indicates greater repulsion and a higher tendency to phase separate.
In fluorinated systems, the C-F bond is highly polar and has very low polarizability, while C-H bonds are non-polar.[14] This fundamental difference in electronic character leads to very weak interactions between fluorinated and hydrocarbon segments, resulting in a large, positive χ value and a strong thermodynamic driving force for phase separation.[4][15][16]
Q2: What is the difference between macrophase and microphase separation?
A:
-
Macrophase Separation: This involves segregation into distinct phases on a macroscopic (micrometer to millimeter) scale. It is typically observed visually as cloudiness, precipitation, or the formation of separate layers. This is generally undesirable during a solution-based synthesis.
-
Microphase Separation: This occurs when incompatible blocks of a copolymer segregate into ordered domains on the nanometer scale (e.g., spheres, cylinders, lamellae).[9][15] The material remains a single solid piece and is often transparent. This phenomenon is often intentionally exploited to create structured nanomaterials.[14][15]
Q3: How do monomer reactivity ratios affect phase separation in a random copolymerization?
A: Monomer reactivity ratios (r1, r2) describe the relative rate at which a growing polymer chain ending in one monomer unit will add the same (r>1) or the other (r<1) monomer. If the reactivity ratios are very different (e.g., r1 >> 1 and r2 << 1), the resulting "random" copolymer will actually have a block-like structure, with long sequences of the more reactive monomer. This compositional heterogeneity can be sufficient to induce phase separation, just as in a true block copolymer.[5][8][17]
Q4: Is phase separation always a problem?
A: No. While uncontrolled macroscopic phase separation during synthesis is usually a problem, controlled microphase separation is a powerful tool. By carefully designing block copolymers (adjusting block lengths, composition, and molecular weight), scientists can direct their self-assembly into highly ordered nanostructures.[4][15] These materials are critical for applications such as high-performance elastomers, nanolithography masks, fuel cell membranes, and advanced coatings.[9][14]
Visualizations and Protocols
Diagrams of Key Concepts
Caption: Factors influencing the phase behavior of fluorinated copolymers.
Caption: Troubleshooting workflow for phase separation issues.
Experimental Protocol: RAFT Synthesis of a Fluorinated Block Copolymer
This protocol provides a generalized method for synthesizing a polystyrene-block-poly(pentafluorostyrene) (PS-b-PPFS) copolymer, a model system for studying phase separation, adapted from established procedures.[4] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is used to ensure a well-defined polymer architecture.[15][16]
Objective: To synthesize a well-defined PS-b-PPFS block copolymer while maintaining a homogeneous reaction solution.
Materials:
-
Styrene (St), inhibitor removed
-
2,3,4,5,6-Pentafluorostyrene (PFS), inhibitor removed
-
RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN, azobisisobutyronitrile)
-
Solvent (e.g., Toluene or Anisole, anhydrous)
-
Nitrogen gas source
-
Schlenk flask and line
-
Precipitation solvent (e.g., cold Methanol)
Procedure:
-
Synthesis of PS Macro-CTA (First Block):
-
In a Schlenk flask, combine the RAFT agent, AIBN (typically a 5:1 molar ratio of RAFT:AIBN), styrene monomer, and toluene.[4] The amounts are calculated based on the desired degree of polymerization (DP) for the PS block.
-
Seal the flask, place it in an ice bath, and purge the solution with nitrogen for 20-30 minutes to remove oxygen.
-
Transfer the sealed flask to a preheated oil bath at the desired reaction temperature (e.g., 70-80 °C).
-
Allow the reaction to proceed for a set time (e.g., 8-12 hours) to reach high monomer conversion.
-
Stop the reaction by cooling the flask in an ice bath.
-
Purify the resulting polystyrene macro-chain transfer agent (PS-macroCTA) by precipitating the solution into a large excess of cold methanol. Recover the polymer and dry it under vacuum.
-
Characterize the PS-macroCTA via GPC (for molecular weight and dispersity) and ¹H NMR (for DP).
-
-
Synthesis of PS-b-PPFS Block Copolymer (Chain Extension):
-
In a clean Schlenk flask, dissolve a known amount of the purified PS-macroCTA in toluene.
-
Add the second monomer, pentafluorostyrene (PFS), and a small amount of AIBN. The amount of PFS is calculated to achieve the target block length.
-
Repeat the nitrogen purge process as described in step 1.
-
Place the sealed flask in a preheated oil bath and polymerize for the required time (e.g., 12-24 hours).
-
Crucial Step: Monitor the reaction. If the solution becomes cloudy, it indicates phase separation. If this occurs, consider the troubleshooting steps of adding a co-solvent like trifluorotoluene.
-
Terminate the polymerization by cooling.
-
Isolate the final block copolymer by precipitating into cold methanol and drying under vacuum. Unreacted monomer is removed during this step.[4][16]
-
-
Characterization:
-
GPC: To confirm an increase in molecular weight and retention of a narrow dispersity (Đ ≈ 1.1–1.3).[15][16]
-
NMR Spectroscopy: ¹H and ¹⁹F NMR to determine the final copolymer composition and DP of each block.
-
DSC: To determine the glass transition temperature(s). A single Tg indicates a miscible copolymer, while two Tgs suggest a microphase-separated structure.[8]
-
Caption: Experimental workflow for RAFT block copolymer synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorophilic boronic acid copolymer surfactant for stabilization of complex emulsion droplets with fluorinated oil - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. US20070142541A1 - Fluorinated surfactants for making fluoropolymers - Google Patents [patents.google.com]
- 13. Suppression of Phase Separation Pattern Formation in Blend Films With Block Copolymer Compatibilizer | NIST [nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing the Durability of Hydrophobic Coatings from 1H,1H,9H-Hexadecafluorononyl Methacrylate (HDFNMA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H,1H,9H-Hexadecafluorononyl Methacrylate (HDFNMA) to create durable hydrophobic coatings.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and testing of HDFNMA-based hydrophobic coatings.
Issue 1: Poor Adhesion of the HDFNMA Coating to the Substrate
-
Question: My HDFNMA coating is peeling or delaminating from the substrate. What are the possible causes and how can I fix this?
-
Answer: Poor adhesion is a common issue that can often be resolved by addressing surface preparation and the use of adhesion promoters.
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Inadequate Surface Preparation: The substrate must be scrupulously clean to ensure proper bonding.[1] Any contaminants like oils, grease, or dust can act as a release layer. Additionally, a very smooth surface may not provide sufficient mechanical interlocking for the coating.
-
Solution: Implement a thorough surface preparation protocol. This should include cleaning with appropriate solvents or alkaline solutions to remove organic contaminants, followed by a final rinse with deionized water and drying.[1] For certain substrates, creating a slightly rougher surface through methods like grit blasting or chemical etching can improve adhesion.[2]
-
-
Lack of a Primer: Fluoropolymer coatings often require a primer to form a strong bond with the substrate.[3]
-
Improper Curing: The coating may not have been cured at the correct temperature or for a sufficient duration, preventing it from developing its full adhesive properties.
-
Solution: Review the curing protocol. Ensure that the curing temperature and time are optimized for your specific formulation and substrate.
-
-
Issue 2: Low Abrasion and Scratch Resistance
-
Question: The hydrophobic properties of my coating are quickly lost upon physical contact. How can I improve its mechanical durability?
-
Answer: Enhancing the mechanical robustness of the coating often involves reinforcing the polymer matrix.
-
Insufficient Cross-linking: A linear polymer structure is more susceptible to mechanical damage.
-
Solution: Incorporate a cross-linking agent into your HDFNMA formulation. Di- or tri-functional methacrylates can be co-polymerized with HDFNMA to create a more resilient, cross-linked network. Silane cross-linkers can also improve the overall network density and adhesion.[4]
-
-
Lack of Reinforcing Fillers: The polymer matrix itself may not be hard enough to resist abrasion.
-
Solution: Add inorganic nanoparticles, such as silica (SiO2), to your formulation. These nanoparticles act as a reinforcing phase, significantly improving the hardness and wear resistance of the coating.[6] Studies on other acrylic and epoxy systems have shown that even low weight percentages of SiO2 nanoparticles can lead to substantial improvements in abrasion resistance.[2][7]
-
-
Issue 3: Inconsistent Hydrophobicity Across the Coated Surface
-
Question: The water contact angle varies across my coated sample, and some areas appear to be wetting. What could be causing this?
-
Answer: Inconsistent hydrophobicity can stem from several factors related to the formulation and application process.
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Poor Dispersion of Additives: If you are using nanoparticles or other additives, they may not be uniformly dispersed in the HDFNMA solution.
-
Solution: Use high-shear mixing or ultrasonication to ensure a homogenous dispersion of any additives in the coating solution before application.
-
-
Contamination During Application or Curing: The coating may have been exposed to contaminants from the environment or the application equipment.
-
Solution: Ensure a clean application environment. Filter the coating solution before use and ensure all application equipment is thoroughly cleaned.
-
-
Uneven Coating Thickness: Variations in coating thickness can sometimes lead to differences in surface properties.
-
Solution: Use a coating application technique that ensures a uniform film thickness, such as spin coating or spray coating with an automated system.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for improving the adhesion of my HDFNMA coating on glass or silicon substrates?
A1: A highly effective approach is to use a silane coupling agent as a primer. A common procedure involves pre-treating the cleaned substrate with a solution of a methacryloxy-functional silane, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). The silane will bond to the hydroxyl groups on the glass or silicon surface, and the methacrylate group will then co-polymerize with the HDFNMA during the curing process, creating a strong covalent bond at the interface.
Q2: How much SiO2 nanoparticle filler should I add to my HDFNMA formulation to improve abrasion resistance?
A2: Based on studies with other polymer systems, a good starting point is typically in the range of 1-5% by weight of the total solids in your formulation.[6] It is advisable to start with a low concentration (e.g., 1-2 wt%) and incrementally increase it. Be aware that at higher concentrations, you may encounter issues with viscosity and nanoparticle agglomeration, which can negatively impact the coating's uniformity and optical clarity.[2]
Q3: Can I use UV curing for my HDFNMA coating?
A3: Yes, HDFNMA is a methacrylate and can be readily cured using UV light with the addition of a suitable photoinitiator.[8][9] UV curing offers the advantage of rapid processing at room temperature, which can be beneficial for heat-sensitive substrates. Ensure that the photoinitiator you choose is soluble in your formulation and has an absorption spectrum that matches the output of your UV lamp.
Q4: My HDFNMA coating is cracking upon drying/curing. What is the cause?
A4: Cracking is often a result of high internal stress in the coating. This can be caused by applying a coating that is too thick, leading to differential shrinkage during solvent evaporation or polymerization. It can also occur if the curing is too rapid or at too high a temperature. Try reducing the coating thickness and optimizing the curing profile with a slower ramp-up to the final curing temperature.
Q5: How do I properly prepare my substrate before applying the HDFNMA coating?
A5: A robust surface preparation protocol is crucial for good adhesion. A general procedure is as follows:
-
Degreasing: Wash the substrate with a detergent solution, followed by rinsing with deionized water.
-
Solvent Cleaning: Sonicate the substrate in a sequence of solvents such as acetone and isopropanol to remove organic residues.
-
Drying: Dry the substrate thoroughly with a stream of nitrogen or in a clean oven.
-
Surface Activation (Optional but Recommended): For inorganic substrates like glass or metals, a plasma treatment or piranha etch (use with extreme caution) can be used to generate hydroxyl groups on the surface, which are beneficial for adhesion, especially when using silane primers.
Quantitative Data on Durability Enhancement
The following tables summarize quantitative data from studies on enhancing the durability of polymer coatings. While not all data is specific to HDFNMA, it provides valuable benchmarks for the expected improvements when applying these techniques.
Table 1: Effect of SiO2 Nanoparticle Addition on the Mechanical Properties of Acrylic Coatings
| SiO2 Content (wt%) | Adhesion Strength (MPa) | Impact Resistance (J) | Abrasion Resistance (Wear Index) |
| 0 | 5.2 | 1.0 | 0.085 |
| 2 | 5.8 | 1.2 | 0.072 |
| 4 | 6.2 | 1.5 | 0.061 |
| 6 | 6.3 | 1.5 | 0.060 |
Data adapted from studies on acrylic polymer-based coatings on steel substrates. The wear index is a measure of weight loss due to abrasion; a lower number indicates higher resistance.[2]
Table 2: Improvement in Abrasion Resistance of Epoxy Coatings with SiO2 Nanoparticles
| SiO2 Content (wt%) | Weight Loss after 1000 Cycles (mg) | Improvement in Abrasion Resistance (%) |
| 0 | 110 | - |
| 1 | 95 | 13.6 |
| 3 | 75 | 31.8 |
| 5 | 60 | 45.5 |
Data from Taber abrasion tests on epoxy coatings.[6]
Table 3: Effect of Silane Cross-linker on Shear Bond Strength
| Silane Formulation | Shear Bond Strength (MPa) after Thermocycling |
| Functional Silane Only | 4.5 ± 1.4 |
| Functional Silane + Cross-linker Silane | 10.4 ± 3.5 |
Data for a bis-GMA resin bonded to silicatized titanium, demonstrating the enhanced hydrolytic stability with a cross-linker.[4]
Experimental Protocols
Protocol 1: Surface Preparation and Silane Primer Application for Glass Substrates
-
Cleaning:
-
Scrub glass slides with a detergent solution and rinse thoroughly with deionized water.
-
Sonicate the slides in acetone for 15 minutes.
-
Sonicate the slides in isopropanol for 15 minutes.
-
Dry the slides with a stream of clean, dry nitrogen and then place in an oven at 110°C for 1 hour.
-
-
Plasma Treatment (Optional):
-
Place the cleaned, dry slides in a plasma cleaner and treat with oxygen plasma for 5 minutes to activate the surface.
-
-
Silane Primer Application:
-
Prepare a 1-2% (v/v) solution of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) in an ethanol/water solution (e.g., 95:5 v/v).
-
Immerse the cleaned slides in the silane solution for 5-10 minutes.
-
Rinse the slides with ethanol to remove excess silane.
-
Cure the silane layer in an oven at 110°C for 15-30 minutes. The slides are now ready for HDFNMA coating.
-
Protocol 2: Preparation of an HDFNMA Coating with SiO2 Nanoparticles
-
Nanoparticle Dispersion:
-
Weigh the desired amount of hydrophobic fumed silica nanoparticles (e.g., 2% of the total solids weight).
-
Disperse the nanoparticles in a suitable solvent (e.g., a fluorinated solvent or a ketone that is compatible with HDFNMA) using an ultrasonic bath or a high-shear mixer for 30-60 minutes until a uniform dispersion is achieved.
-
-
Formulation:
-
Dissolve the this compound monomer in the nanoparticle dispersion.
-
If using UV curing, add a suitable photoinitiator (e.g., 1-3 wt% relative to the monomer).
-
If using thermal curing, add a suitable thermal initiator (e.g., AIBN, 0.5-1 wt%).
-
Stir the mixture until all components are fully dissolved.
-
-
Application:
-
Apply the formulated coating solution to the prepared substrate using a desired method (e.g., spin coating, dip coating, or spray coating).
-
-
Curing:
-
UV Curing: Expose the coated substrate to a UV light source of appropriate wavelength and intensity until the coating is fully cured.
-
Thermal Curing: Place the coated substrate in an oven at a predetermined temperature and for a specific duration to initiate polymerization and cure the film.
-
Visualizations
Caption: Experimental workflow for creating a durable hydrophobic coating.
Caption: Troubleshooting logic for common coating durability issues.
References
- 1. zmsilane.com [zmsilane.com]
- 2. journal.issiran.com [journal.issiran.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. dakenchem.com [dakenchem.com]
- 5. Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
strategies to improve the solubility of fluorinated polymers for processing
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of dissolving fluorinated polymers for processing.
Frequently Asked Questions (FAQs)
Q1: Why are fluoropolymers so difficult to dissolve?
A1: The difficulty in dissolving fluoropolymers stems from the high strength of the carbon-fluorine (C-F) bond. This bond is extremely stable and results in high crystallinity and low surface energy in the polymer.[1][2] Consequently, significant energy is required to overcome the intermolecular forces and allow solvent molecules to penetrate the polymer matrix. Many common fluoropolymers, like PTFE, exhibit poor solution processability due to their high crystallinity and the absence of functional groups that can interact favorably with solvents.[3]
Q2: What are the general strategies to improve the solubility of fluorinated polymers?
A2: There are three primary strategies to enhance the solubility of fluorinated polymers:
-
Solvent Selection: Utilizing solvents with similar solubility parameters to the polymer, often highly fluorinated solvents or specific polar aprotic solvents at elevated temperatures.[4][5]
-
Polymer Modification: Introducing co-monomers to disrupt the polymer chain's regularity, which reduces crystallinity and improves solubility.[3] For example, copolymers of vinylidene fluoride (PVDF) have been developed to enhance properties like piezoelectric response and solubility.[6]
-
Architectural Changes: Creating amorphous or branched fluoropolymers. Amorphous perfluoropolymers are known to be soluble in fluorinated solvents.[6]
Q3: What types of solvents are most effective for dissolving fluorinated polymers?
A3: The choice of solvent is highly dependent on the specific fluoropolymer.
-
Perfluorinated Solvents: Perfluorinated compounds like perfluorocycloalkanes and perfluorinated aromatic compounds are effective for dissolving certain carboxylated fluorinated polymers.[4] PTFE, for instance, is soluble in perfluorinated solvents at high temperatures.[5]
-
Polar Aprotic Solvents: For partially fluorinated polymers like Polyvinylidene Fluoride (PVDF), polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) are commonly used, often requiring heating.[7][8][9]
-
Solvent Blends: Mixtures of solvents can be more effective than single solvents. For example, a mixture of DMSO and a ketone can dissolve PVDF at lower temperatures and result in a more stable solution compared to using DMSO alone.[7][8]
Q4: How does introducing a co-monomer affect the solubility of a fluoropolymer?
A4: Copolymerization is a key strategy to enhance solubility.[3] Introducing a co-monomer disrupts the regular, linear structure of the fluoropolymer chain. This disruption reduces the polymer's ability to pack into a highly ordered crystalline structure.[6] The resulting decrease in crystallinity allows solvent molecules to penetrate the polymer chains more easily, leading to improved solubility. For instance, incorporating hexafluoropropylene (HFP) into a PVDF backbone creates a copolymer with lower crystallinity.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of fluorinated polymers.
Issue 1: The fluoropolymer is not dissolving, even in a recommended solvent.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Grade or Purity | Verify the solvent's specifications. Impurities can significantly impact solubility. |
| Insufficient Temperature | Many fluoropolymers require elevated temperatures to dissolve.[4][8] Gradually increase the temperature while monitoring for any signs of polymer degradation. The dissolution of PVDF in DMF, for example, may require a temperature of 60°C.[7] |
| Inadequate Agitation | Ensure continuous and vigorous stirring to facilitate the interaction between the solvent and the polymer particles. |
| Polymer Properties | The molecular weight and crystallinity of your specific polymer batch can affect solubility. Higher molecular weight and crystallinity generally lead to lower solubility.[10][11] |
| Incorrect Polymer Type | Confirm that the polymer you are using matches the one for which the solvent is recommended. For example, highly crystalline PTFE is notoriously difficult to dissolve, whereas its amorphous copolymer, Teflon AF, is soluble.[5] |
Issue 2: The polymer swells but does not form a true solution, or a gel is formed.
| Potential Cause | Troubleshooting Step |
| Poor Solvent Quality | The solvent may only be a partial solvent for the polymer, leading to swelling instead of complete dissolution. Consider a different solvent or a solvent blend.[7][8] |
| Cross-linking | The polymer may be cross-linked, which prevents it from dissolving and only allows for swelling. Uncured grades of Viton, for instance, are soluble in acetone, while cured grades will only swell. |
| Concentration is too High | Attempt to dissolve a smaller amount of the polymer in the same volume of solvent. |
| Insufficient Time | Dissolution can be a slow process. Allow the mixture to stir at the appropriate temperature for an extended period (e.g., 24 hours). |
Issue 3: The polymer solution is unstable and precipitates over time.
| Potential Cause | Troubleshooting Step |
| Temperature Fluctuation | The solution may only be stable at an elevated temperature. Ensure the storage temperature is maintained. |
| Solvent Evaporation | Ensure the container is properly sealed to prevent solvent evaporation, which would increase the polymer concentration and could lead to precipitation. |
| Inadequate Solvent System | Some solvent systems provide better long-term stability. For instance, DMSO/ketone mixtures have been shown to create stable solutions of PVDF.[7] |
A systematic approach to troubleshooting, often visualized with an Ishikawa (fishbone) diagram, can help identify the root cause of dissolution problems by organizing potential causes into categories like equipment, method, materials, and environment.[12][13]
Quantitative Data on Polymer Solubility
The following table summarizes solubility data for common fluoropolymers in various solvents. Please note that solubility can be affected by polymer grade, molecular weight, and temperature.
| Fluoropolymer | Solvent(s) | Temperature | Observations / Notes |
| Polyvinylidene Fluoride (PVDF) | N-Methyl-2-pyrrolidone (NMP) | Room Temperature | Commonly used solvent for PVDF.[8] |
| Polyvinylidene Fluoride (PVDF) | Dimethyl Sulfoxide (DMSO) | ~50°C or higher | Heating is required for dissolution.[7] |
| Polyvinylidene Fluoride (PVDF) | DMSO / Acetone (95%/5% by weight) | 50°C | Creates a stable solution.[7] |
| Polyvinylidene Fluoride (PVDF) | Dimethylformamide (DMF) | 60°C | Effective for dissolving PVDF.[7] |
| Carboxylic Fluorinated Polymers (e.g., Nafion® precursors) | Perfluorotetradecahydrophenanthrene | Elevated | Considered a very effective solvent for these types of polymers.[4] |
| Amorphous Perfluoropolymers (e.g., Teflon AF, Cytop) | Fluorinated Solvents (e.g., perfluorohexane) | Room Temperature | These polymers are designed for solubility in fluorinated solvents.[6] |
| Viton™ (Uncured grades) | Acetone, Ethyl Acetate | Room Temperature | Complete dissolution may take up to 24 hours.[5] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving PVDF in a DMSO/Acetone Solvent System
This protocol is based on findings that a DMSO/ketone mixture can effectively dissolve PVDF.[7][8]
1. Materials and Equipment:
- PVDF powder (e.g., Kynar® 761)
- Dimethyl Sulfoxide (DMSO), anhydrous
- Acetone, anhydrous
- Glass vial or flask with a magnetic stir bar and a sealable cap
- Hot plate with stirring capability
- Analytical balance
2. Procedure:
- Prepare the solvent system by mixing DMSO and acetone in a 95:5 weight ratio. For example, to prepare 100g of the solvent, mix 95g of DMSO with 5g of acetone.
- Weigh the desired amount of PVDF powder. To prepare a 10% by weight solution, use 10g of PVDF for 90g of the solvent system.[7]
- Add the solvent system to the reaction vial containing the stir bar.
- Slowly add the PVDF powder to the solvent while stirring to prevent clumping.
- Seal the vial to prevent solvent evaporation.
- Heat the mixture to 50°C while continuously stirring.[7][8]
- Maintain the temperature and continue stirring until the polymer is fully dissolved, which may take several hours. The solution should be clear and transparent.
- Allow the solution to cool to room temperature. A stable solution should remain clear and liquid for an extended period.[7]
Visualizations
Below are diagrams illustrating key concepts and workflows for improving fluoropolymer solubility.
Caption: A troubleshooting workflow for addressing fluoropolymer dissolution issues.
Caption: Key strategies and techniques for improving fluoropolymer solubility.
References
- 1. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20140100313A1 - Solvents for fluoropolymers - Google Patents [patents.google.com]
- 8. JP6159767B2 - Method for dissolving fluoropolymer - Google Patents [patents.google.com]
- 9. Polyvinylidene fluoride - Wikipedia [en.wikipedia.org]
- 10. future4200.com [future4200.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. dissolutiontech.com [dissolutiontech.com]
minimizing defects in spin-coated films of poly(1H,1H,9H-Hexadecafluorononyl methacrylate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects in spin-coated films of poly(1H,1H,9H-Hexadecafluorononyl methacrylate).
Troubleshooting Guide
Spin-coating is a widely used technique for creating thin, uniform polymer films. However, various defects can arise during the process. This guide details common problems, their probable causes, and effective solutions, with special considerations for fluorinated polymers like poly(this compound).
| Defect | Appearance | Probable Cause(s) | Solution(s) |
| Comets & Streaks | Tadpole-shaped imperfections or radial lines. | Particulate contamination (dust, gelled polymer) on the substrate or in the solution.[1][2] | Filter the polymer solution using a syringe filter (0.2-0.45 µm). Work in a clean environment (e.g., a fume hood or cleanroom).[1][2] Thoroughly clean the substrate before use. |
| Pinholes | Small, circular voids in the film. | Particulate contamination.[3] Poor wetting of the substrate. Trapped air bubbles. | Filter the polymer solution. Ensure the substrate is clean and has the appropriate surface energy for the polymer solution. Allow the solution to degas before spinning. |
| Striations | Radial stripes or spoke-like patterns. | Rapid solvent evaporation leading to surface tension gradients.[1] High humidity.[2] | Use a solvent with a lower vapor pressure. Control the humidity in the spin-coating environment. Optimize the spin speed and acceleration to manage the drying rate. |
| Edge Bead | Thickening of the film at the substrate's edge. | Surface tension effects preventing the solution from flowing off the edge.[1][2] | Increase the final spin speed or add a high-speed "spin-off" step at the end of the process. Use a larger volume of solution to allow for more edge runoff. Manually remove the edge bead with a solvent-wetted swab while spinning. |
| Center Defects ("Chuck Marks") | A circular defect in the center of the film that mirrors the chuck. | Thermal differences between the substrate and the vacuum chuck.[1] Vacuum suction pulling the substrate down. | Ensure the substrate and chuck are at thermal equilibrium. Reduce the vacuum pressure if possible. Use a chuck with a smaller contact area. |
| Incomplete Coverage / Dewetting | The polymer solution beads up and does not cover the entire substrate. | Poor wetting due to low surface energy of the fluoropolymer and/or high contact angle with the substrate.[3] Insufficient solution volume. | Pre-treat the substrate to increase its surface energy (e.g., with plasma or a piranha solution, if compatible). Use a solvent that has a lower surface tension. Increase the volume of the dispensed solution. |
| "Orange Peel" or Bumpy Surface | A rough, uneven film surface. | Polymer concentration is too high. Solvent evaporation is too rapid. | Reduce the polymer concentration in the solution. Use a solvent with a lower vapor pressure. Optimize the spin-coating program to allow for more gradual drying. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for poly(this compound)?
A1: Highly fluorinated polymers like poly(this compound) typically require fluorinated solvents for good solubility. Perfluorinated solvents are often used for similar polymers.[4] It is recommended to consult the manufacturer's technical data sheet for specific solvent recommendations. If this information is unavailable, a systematic approach to solvent screening with small quantities of the polymer is advised.
Q2: How do I control the thickness of my spin-coated film?
A2: The final film thickness is primarily controlled by the polymer solution's viscosity (and therefore concentration) and the spin speed.[5] Higher spin speeds and lower concentrations will result in thinner films. The spin time and acceleration also play a role, primarily in the drying process.[5]
Q3: The polymer solution is not wetting the substrate. What can I do?
A3: Fluoropolymers have very low surface energy, which can lead to poor wetting on many substrates. To improve wetting, you can increase the surface energy of your substrate through treatments like oxygen plasma or UV-ozone. Alternatively, you can try to modify the solvent system to reduce the solution's surface tension, though this can be challenging with fluoropolymers.
Q4: Should I anneal my film after spin-coating?
A4: Annealing (heating) the film after spin-coating can be beneficial. It helps to remove residual solvent, which can affect the film's properties.[6] Annealing can also relieve internal stresses and improve the film's structural uniformity and adhesion to the substrate. The annealing temperature should be chosen based on the polymer's glass transition temperature (Tg), and the annealing time will need to be optimized for your specific application.
Q5: My film looks good, but the thickness is not uniform across the substrate. How can I improve this?
A5: Film uniformity can be affected by several factors. Ensure that the solution is dispensed precisely at the center of the substrate.[7] The acceleration to the final spin speed should be smooth and rapid.[7] Also, check that your spin-coater is level and that the exhaust is not creating turbulent airflow over the substrate during spinning.
Quantitative Data on Spin-Coating Parameters
Table 1: Example Data for Poly(methyl methacrylate) (PMMA) in Toluene
| Concentration (g/dL) | Spin Speed (RPM) | Resulting Film Thickness (nm) |
| 2.5 | 400 | ~290 |
| 2.5 | 3000 | ~105 |
| 4.0 | 1200 | ~305 |
| 6.0 | 1200 | ~550 |
Data adapted from a study on PMMA spin-coated from toluene.[8]
Table 2: Example Data for Poly(ε-caprolactone) (PCL)
| Concentration (wt%) | Spin Speed (RPM) | Spin Time (s) | Resulting Film Thickness (µm) |
| 3 | 500 | 300 | 6.3 ± 1.4 |
| 20 | 3500 | - | - |
| 1 | 2500 | 60 | 0.032 - 0.074 |
Data compiled from various studies on PCL spin-coating.[9]
Experimental Protocols
General Protocol for Spin-Coating Poly(this compound)
This is a general starting protocol that should be optimized for your specific experimental needs.
1. Solution Preparation: a. Weigh the desired amount of poly(this compound) and dissolve it in a suitable fluorinated solvent to achieve the target concentration. b. Gently agitate the solution (e.g., on a roller or with a magnetic stirrer at low speed) until the polymer is fully dissolved. Avoid vigorous shaking to prevent bubble formation. c. Filter the solution through a 0.2 µm or 0.45 µm syringe filter compatible with your solvent to remove any particulates.
2. Substrate Preparation: a. Clean the substrate thoroughly. A typical cleaning procedure for silicon wafers might involve sequential sonication in acetone, isopropanol, and deionized water. b. Dry the substrate completely using a nitrogen gun or by baking in an oven. c. If necessary, perform a surface treatment (e.g., oxygen plasma) to improve wettability.
3. Spin-Coating Process: a. Center the substrate on the spin-coater chuck and ensure it is held securely by the vacuum. b. Dispense a sufficient volume of the polymer solution onto the center of the substrate to allow for complete coverage. c. Start the spin-coating program. A typical two-step program is often effective: i. Spreading Step: A low spin speed (e.g., 500 rpm) for a few seconds to allow the solution to spread evenly across the substrate. ii. Thinning Step: A higher spin speed (e.g., 1000-4000 rpm) for 30-60 seconds to achieve the desired film thickness. iii. Drying/Edge Bead Removal Step (Optional): A brief, very high-speed spin (e.g., >5000 rpm) to aid in solvent removal and reduce the edge bead.
4. Post-Coating Bake (Annealing): a. Carefully remove the coated substrate from the spin-coater. b. Place the substrate on a hotplate or in an oven at a temperature below the polymer's glass transition temperature to evaporate any remaining solvent. A typical bake might be at 60-90°C for 1-5 minutes.
Visualizations
Caption: Experimental workflow for spin-coating polymer films.
Caption: Logical relationship for troubleshooting spin-coating defects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of poly(amino acid methacrylate)-stabilized diblock copolymer nano-objects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. mdpi.com [mdpi.com]
effect of annealing on the surface properties of fluorinated polymer films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effects of annealing on the surface properties of fluorinated polymer films.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing fluorinated polymer films?
Annealing is a heat treatment process that alters the microstructure of a material. For fluorinated polymer films, it is primarily used to relieve internal stresses created during manufacturing processes like extrusion or molding.[1] This process involves heating the material to a temperature below its glass transition point, holding it for a specific duration, and then cooling it slowly.[1] Proper annealing enhances dimensional stability, improves thermal and hydrophobic stability, and can be used to modify surface properties.[2][3][4]
Q2: How does annealing affect the hydrophobicity and wettability of fluorinated polymer films?
The effect of annealing on hydrophobicity, often measured by the water contact angle (WCA), can vary depending on the polymer's initial state and the annealing conditions.
-
Increased Hydrophobicity: For some films, such as those deposited by sputtering or plasma polymerization, annealing can induce the formation of columnar structures or protrusions on the surface.[2] This molecular rearrangement can increase surface roughness, leading to a higher water contact angle and enhanced hydrophobicity.[2][5]
-
Decreased Hydrophobicity: For other films, particularly those with initial surface roughness like electrospun fibers, annealing can cause surface smoothing.[6][7] This is driven by the minimization of the interfacial energy between the polymer and the air, which reduces the surface area and, consequently, the water contact angle.[6]
Q3: What morphological changes can be expected on the film surface after annealing?
Annealing provides molecules with additional mobility, allowing them to rearrange and seek lower energy states.[2] This can lead to several morphological changes:
-
Changes in Surface Roughness: As mentioned, roughness can either increase due to the formation of structures like columnar protrusions or decrease due to surface smoothing.[2][5][6]
-
Formation of Columnar Structures: In some cases, polymer groups may orient themselves perpendicular to the substrate during heating, forming vertical columnar structures.[2]
-
Reduction in Film Thickness: The flow and redistribution of molecules during the formation of surface structures can lead to a decrease in the overall film thickness.[2]
Q4: How does annealing improve the hydrophobic stability of the films, especially in humid environments?
As-deposited fluoropolymer films can exhibit high initial hydrophobicity that degrades rapidly in humid or aquatic conditions.[2][8] Annealing can significantly improve this stability.[2][8] The degradation mechanism involves the oxygenation of surface fluorides and a reduction in -CF₃ groups.[8] Annealing helps to create a more stable surface structure that is more resistant to these degradation pathways.[2]
Troubleshooting Guide
Q1: My film cracked or delaminated from the substrate after the annealing process. What went wrong?
-
Possible Cause: Thermal shock from heating or cooling the material too rapidly.[1] The rate of temperature change must be slow and controlled to prevent the introduction of new stresses.
-
Solution: Decrease the heating and cooling rates. A common recommendation for cooling is 5°C/h or less.[9] Ensure the annealing temperature is below the material's glass transition or melting point to avoid excessive softening or flow.[1]
Q2: The water contact angle is inconsistent across the surface of my annealed film. Why is this happening?
-
Possible Cause: Uneven heating within the annealing chamber or oven. Temperature gradients can cause different degrees of molecular rearrangement across the film surface.
-
Solution: Use an oven with good thermal uniformity and air circulation. For thicker parts, allow for longer hold times to ensure the entire part reaches a uniform temperature.
Q3: After annealing, XPS analysis shows unexpected oxygen content on the film surface. What is the source?
-
Possible Cause: The annealing was performed in an air or uncontrolled atmosphere, leading to surface oxidation. Some fluoropolymer films contain thermally labile hydroxyl (OH) or carbonyl (CO) groups that can decompose or react at elevated temperatures.[2]
-
Solution: Perform the annealing process in a controlled inert atmosphere, such as a nitrogen environment, to prevent surface oxidation.[1] This is particularly important for applications where surface chemistry is critical.
Q4: My film's properties did not change significantly after annealing. What should I adjust?
-
Possible Cause: The annealing temperature was too low, or the hold time was too short. For molecular rearrangement to occur, the material needs to be held at a sufficient temperature for an adequate duration.[1]
-
Solution: Gradually increase the annealing temperature, ensuring it stays below the glass transition temperature. The appropriate hold time is dependent on the material and its thickness.[1] Consult material-specific guidelines or conduct a design of experiments to optimize your parameters.
Data Summary
The following tables summarize quantitative data on how annealing parameters affect the surface properties of fluorinated and other polymer films.
Table 1: Effect of Annealing on Film Thickness and Wettability
| Polymer System | Annealing Conditions | Change in Film Thickness | Initial Contact Angle | Final Contact Angle | Reference |
|---|---|---|---|---|---|
| Plasma-deposited Fluoropolymer | Duration dependent | Lowered from 2000 nm to 1110 nm with increased time | >110° | Varies with conditions | [2] |
| Electrospun PMMA Fibers | Time dependent | Not specified | ~135° | ~75° (close to bulk film) | [7] |
| Electrospun PS Fibers | Time dependent | Not specified | ~115° | ~95° (close to bulk film) |[7] |
Table 2: Effect of Annealing Temperature on Roughness and Wettability of Sputtered Films
| Film Type | Annealing Temperature | RMS Roughness (nm) | Average Contact Angle | Reference |
|---|---|---|---|---|
| NC-FeSi₂ (Unannealed) | Room Temperature | 0.81 | 100.1° | [5][10] |
| NC-FeSi₂ | 300 °C | Increased | 106.2° (Highest) | [5][10] |
| NC-FeSi₂ | >300 °C | Increased | Decreased from peak |[5][10] |
Experimental Protocols & Visualizations
General Experimental Workflow for Annealing
The following diagram illustrates a typical workflow for preparing and characterizing annealed fluorinated polymer films.
Caption: Experimental workflow for annealing and characterization.
Logical Relationships in Annealing
Annealing parameters directly influence physical changes within the polymer film, which in turn dictate the final surface properties.
References
- 1. wshampshire.com [wshampshire.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. boedeker.com [boedeker.com]
- 5. Effect of Annealing on Surface Morphology and Wettability of NC-FeSi₂ Films Produced via Facing-Target Direct-Current Sputtering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of thermal annealing on the surface properties of electrospun polymer fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. pure.ul.ie [pure.ul.ie]
- 9. Ultra-high-molecular-weight polyethylene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Wettability of Poly(1H,1H,9H-Hexadecafluorononyl Methacrylate) Surfaces
For researchers, scientists, and drug development professionals, understanding the surface properties of polymers is paramount for applications ranging from biocompatible coatings to microfluidic devices. This guide provides a comparative analysis of the wettability of poly(1H,1H,9H-Hexadecafluorononyl methacrylate) [p(HDFNMA)] surfaces, offering insights into its hydrophobic characteristics relative to other common polymers.
Due to the limited availability of specific contact angle data for poly(this compound), this guide utilizes data from its close structural analog, poly(1H,1H,2H,2H-perfluorodecyl methacrylate), to provide a robust comparative assessment. The inclusion of long-chain perfluoroalkyl groups in these polymers is a key determinant of their surface energy and resulting hydrophobicity.
Comparative Wettability of Polymer Surfaces
The wettability of a solid surface is determined by the intermolecular interactions between the surface and a liquid. The contact angle, a quantitative measure of this interaction, is a critical parameter. A high contact angle indicates low wettability and a hydrophobic surface, whereas a low contact angle signifies high wettability and a hydrophilic surface.
The following table summarizes the water contact angle measurements for p(HDFNMA) (represented by its analog) and other relevant polymers, providing a clear comparison of their surface hydrophobicity.
| Polymer | Chemical Structure of Repeating Unit | Static Water Contact Angle (θ) | Advancing Water Contact Angle (θa) | Receding Water Contact Angle (θr) | Contact Angle Hysteresis (θa - θr) |
| Poly(1H,1H,2H,2H-perfluorodecyl methacrylate) | -[CH2-C(CH3)(COOCH2CH2(CF2)7CF3)]n- | ~120° | High (typically >120°) | Lower than θa | Significant |
| Poly(methyl methacrylate) (PMMA) | -[CH2-C(CH3)(COOCH3)]n- | 68° - 85°[1][2] | ~85° | ~60° | ~25° |
| Polytetrafluoroethylene (PTFE) | -[CF2-CF2]n- | 107° - 142° | ~115° - 142°[3] | ~90° | ~25° - 52° |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | -[CH2-C(CH3)(COOCH2CH2OH)]n- | ~60° - 70° | - | - | - |
Key Observations:
-
High Hydrophobicity of Fluorinated Acrylates: The long fluorinated side chain in poly(1H,1H,2H,2H-perfluorodecyl methacrylate) results in a significantly higher water contact angle compared to its non-fluorinated counterpart, PMMA. This is attributed to the low surface energy of the fluorocarbon groups.
-
Comparison with PTFE: The hydrophobicity of the fluorinated acrylate is comparable to that of the well-known hydrophobic material, PTFE.
-
Contact Angle Hysteresis: The difference between the advancing and receding contact angles, known as contact angle hysteresis, provides information about surface heterogeneity, roughness, and molecular mobility. Fluorinated polymers often exhibit significant hysteresis.
Experimental Protocol: Sessile Drop Contact Angle Measurement
The data presented in this guide is typically obtained using the sessile drop method, a standard technique for characterizing the wettability of a solid surface.
Objective: To determine the static, advancing, and receding contact angles of a liquid on a polymer surface.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a fine needle for dispensing the liquid
-
High-purity water (or other test liquid)
-
Polymer-coated substrate
-
Vibration-free table
Procedure:
-
Sample Preparation: Ensure the polymer surface is clean, dry, and free of contaminants. The polymer is typically spin-coated or dip-coated onto a smooth substrate (e.g., silicon wafer, glass slide) to create a thin, uniform film.
-
Instrument Setup: Place the polymer-coated substrate on the sample stage of the goniometer. Adjust the lighting and camera focus to obtain a clear profile of the droplet.
-
Static Contact Angle Measurement:
-
Carefully dispense a small droplet (typically 2-5 µL) of the test liquid onto the polymer surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture an image of the sessile drop.
-
The software analyzes the droplet shape and calculates the angle formed at the three-phase (solid-liquid-vapor) contact point. This is the static contact angle.
-
-
Advancing and Receding Contact Angle Measurement (Needle-in-Drop Method):
-
Advancing Angle: After measuring the static contact angle, slowly add more liquid to the existing droplet through the needle, causing the contact line to advance. The advancing contact angle is the maximum angle observed just as the contact line begins to move.
-
Receding Angle: Subsequently, slowly withdraw the liquid from the droplet, causing the contact line to recede. The receding contact angle is the minimum angle observed just as the contact line begins to move inward.
-
-
Data Analysis:
-
Record the static, advancing, and receding contact angles.
-
Calculate the contact angle hysteresis by subtracting the receding angle from the advancing angle.
-
Repeat the measurements at multiple locations on the surface to ensure reproducibility and obtain an average value.
-
Logical Framework for Surface Wettability
The relationship between a polymer's chemical composition, its surface energy, and the resulting contact angle can be visualized as a logical progression. The following diagram, generated using the DOT language, illustrates this relationship.
Caption: Logical flow from polymer chemistry to contact angle.
References
A Comparative Analysis of the Hydrophobicity of Fluorinated Methacrylates
For researchers, scientists, and drug development professionals, understanding the surface properties of polymers is paramount. Among these, hydrophobicity plays a crucial role in a myriad of applications, from creating anti-fouling surfaces for medical devices to controlling drug release profiles. Fluorinated methacrylates are a class of polymers renowned for their exceptional hydrophobic properties, primarily due to the presence of highly electronegative fluorine atoms. This guide provides an objective comparison of the hydrophobicity of different fluorinated methacrylates, supported by experimental data and detailed methodologies.
The incorporation of fluorine into methacrylate polymers dramatically alters their surface energy and interaction with water. The degree and nature of this fluorination, such as the length of the fluoroalkyl side chain and the specific fluoroalkyl groups present (e.g., -CF3 vs. -CF2H), are key determinants of the resulting hydrophobicity. Generally, a higher fluorine content and longer perfluoroalkyl chains lead to a more hydrophobic surface. This is attributed to the low polarizability of the C-F bond and the shielding effect of the fluorine atoms, which minimize intermolecular forces with water molecules.
Quantitative Comparison of Hydrophobicity
To facilitate a clear comparison, the following table summarizes key hydrophobicity metrics for various fluorinated methacrylate polymers. The data has been compiled from multiple research sources.
| Polymer Name (Abbreviation) | Chemical Structure of Monomer Side Chain | Water Contact Angle (θ) | Surface Energy (mN/m) | Water Absorption (% w/w) |
| Poly(methyl methacrylate) (PMMA) | -COOCH₃ | ~68° - 85° | ~39.5 - 40.3 | ~2.0 |
| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | -COOCH₂CF₃ | ~99.9° | Lower than PMMA | Reduced compared to PMMA (Specific values not consistently reported) |
| Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) (PHFIMA) | -COOCH(CF₃)₂ | ~109° | Lower than PTFEMA | Reduced compared to PMMA (Specific values not consistently reported) |
| Poly(dodecafluoroheptyl methacrylate) (PDFHMA) | -COOCH₂(CF₂)₅CF₃ | Not specified | Not specified | Not specified |
| Copolymers with increasing fluoroalkyl chain length | -COO(CH₂)₂(CF₂)nCF₃ | Increases with 'n' | Decreases with 'n' | Decreases with 'n' |
The Impact of Fluorination on Hydrophobicity
The relationship between the extent of fluorination and the resulting hydrophobicity is a critical aspect for material design. The following diagram illustrates this fundamental principle.
Caption: Relationship between fluorination and hydrophobicity.
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies. Below are detailed protocols for the key experiments used to characterize the hydrophobicity of fluorinated methacrylates.
Water Contact Angle Measurement (Sessile Drop Method based on ASTM D7334)
Objective: To determine the static water contact angle on the surface of a polymer film.
Apparatus:
-
Contact Angle Goniometer with a light source and camera
-
Syringe with a fine needle for dispensing droplets
-
Flat, smooth polymer film sample
-
Deionized water
Procedure:
-
Sample Preparation: Ensure the polymer film surface is clean, dry, and free of any contaminants. Place the sample on the goniometer stage.
-
Droplet Deposition: Fill the syringe with deionized water. Carefully dispense a small droplet (typically 2-5 µL) onto the surface of the polymer film from a low height to minimize impact energy.
-
Image Capture: As soon as the droplet is stable on the surface, capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the goniometer's software to analyze the captured image. The software will determine the baseline at the solid-liquid interface and measure the angle between the baseline and the tangent to the droplet at the three-phase (solid-liquid-gas) contact point.
-
Replicates: Repeat the measurement at several different locations on the sample surface to ensure statistical validity and report the average value with the standard deviation.
Water Absorption Measurement (based on ASTM D570)
Objective: To determine the amount of water absorbed by a polymer sample when immersed in water.
Apparatus:
-
Analytical balance (accurate to 0.1 mg)
-
Oven
-
Desiccator
-
Beakers
-
Distilled water
-
Lint-free cloth
Procedure:
-
Specimen Preparation: Prepare at least three specimens of the polymer, typically in the form of 50 mm diameter discs with a thickness of 3.2 mm.
-
Initial Drying and Weighing: Dry the specimens in an oven at a specified temperature (e.g., 50 °C) for 24 hours. After drying, cool the specimens in a desiccator to room temperature. Once cooled, weigh each specimen to the nearest 0.1 mg. This is the initial dry weight (W_dry).
-
Immersion: Immerse the specimens in a beaker of distilled water maintained at a constant temperature (e.g., 23 °C).
-
Removal and Final Weighing: After a specified immersion period (e.g., 24 hours), remove the specimens from the water. Pat them dry with a lint-free cloth to remove surface water. Immediately weigh each specimen to the nearest 0.1 mg. This is the wet weight (W_wet).
-
Calculation: Calculate the percentage of water absorption for each specimen using the following formula:
Water Absorption (%) = [(W_wet - W_dry) / W_dry] x 100
-
Reporting: Report the average percentage of water absorption and the standard deviation for the set of specimens.
Conclusion
The hydrophobicity of fluorinated methacrylates is a direct function of their chemical composition, specifically the degree and nature of fluorination. As evidenced by the presented data, increasing the fluorine content, particularly through the use of longer perfluoroalkyl side chains, leads to a significant increase in water contact angle and a decrease in surface energy. While comprehensive, directly comparable data on water absorption remains an area for further investigation, the general trend indicates that fluorination substantially reduces water uptake compared to non-fluorinated analogues like PMMA. The provided experimental protocols offer a standardized approach for researchers to characterize and compare the hydrophobic properties of novel fluorinated polymers, aiding in the development of advanced materials for a wide range of scientific and industrial applications.
A Researcher's Guide to Validating Surface Energy Measurements on Fluoropolymer Coatings
For researchers, scientists, and drug development professionals, accurately characterizing the surface energy of fluoropolymer coatings is critical for a wide range of applications, from ensuring the biocompatibility of medical devices to optimizing the performance of drug delivery systems. This guide provides an objective comparison of common methods for measuring surface energy, supported by experimental data, and offers detailed protocols for key techniques.
Fluoropolymers are prized for their low surface energy, chemical inertness, and non-stick properties. However, validating the surface energy of these coatings is not always straightforward. Various measurement techniques and calculation models exist, each with its own set of advantages and limitations. This guide will delve into the most prevalent methods, present comparative data, and provide the necessary protocols to ensure accurate and reproducible results.
Comparison of Surface Energy Measurement Techniques
The most widely used method for determining the surface energy of fluoropolymer coatings is contact angle goniometry. This technique involves measuring the contact angle of a liquid droplet on the solid surface. The measured contact angle is then used in various models to calculate the surface free energy (SFE) of the solid.
Contact Angle Goniometry: An Overview
Contact angle goniometry is a versatile and accessible method for surface energy analysis. The primary techniques include the sessile drop and tilting plate methods.
-
Sessile Drop Method: A small droplet of a probe liquid is placed on the surface of the coating, and the angle formed between the liquid-solid interface and the liquid-vapor interface is measured. This is the most common and straightforward technique.[1][2][3]
-
Tilting Plate Method: This method is used to measure advancing and receding contact angles, which provide information about contact angle hysteresis. Hysteresis is the difference between the advancing (maximum) and receding (minimum) contact angles and is influenced by surface roughness and chemical heterogeneity.[4]
Alternative Methods for Surface Energy Determination
While contact angle goniometry is prevalent, other techniques offer unique advantages for characterizing fluoropolymer coatings:
-
Wilhelmy Plate Method: This technique measures the force exerted on a thin plate or rod as it is immersed in or withdrawn from a liquid. It is particularly useful for obtaining average advancing and receding contact angles over a larger surface area.[5][6]
-
Inverse Gas Chromatography (IGC): IGC is a gas-phase technique where the coated material is packed into a column, and the retention times of various probe molecules are measured. This method is highly sensitive and can determine the dispersive and specific components of surface energy, as well as information about surface heterogeneity.[7][8][9][10][11]
Key Models for Surface Energy Calculation
Once contact angles are measured, various theoretical models can be applied to calculate the surface free energy. The choice of model can significantly impact the resulting SFE values.
-
Owens-Wendt-Rabel-Kaelble (OWRK) Method: This is one of the most widely used models. It splits the surface free energy into dispersive and polar components.[12][13] The OWRK model requires measuring the contact angles of at least two liquids with known dispersive and polar components.[12]
-
Wu Method: Similar to the OWRK method, the Wu model also divides surface free energy into dispersive and polar components. However, it uses a harmonic mean instead of a geometric mean, which can result in different SFE values, particularly for more polar surfaces.[12][14]
-
van Oss-Chaudhury-Good (vOCG) Method: This is a more advanced model that further divides the polar component into Lewis acid and Lewis base parameters. This approach provides a more detailed understanding of the surface's acid-base properties, which can be crucial for adhesion and biological interactions.[13][15]
Comparative Data for Fluoropolymer Coatings
The following tables summarize typical contact angle and surface free energy values for common fluoropolymer coatings, measured using various techniques and calculated with different models.
Table 1: Comparison of Contact Angles (in degrees) of Probe Liquids on Various Fluoropolymer Coatings
| Fluoropolymer | Water | Diiodomethane | Formamide | Ethylene Glycol |
| PTFE | 108 - 112 | 72 - 76 | 93 - 97 | 86 - 90 |
| FEP | 109 - 115 | 75 - 80 | 95 - 100 | 88 - 93 |
| PFA | 107 - 111 | 71 - 75 | 92 - 96 | 85 - 89 |
Note: Values are approximate and can vary depending on coating thickness, roughness, and measurement conditions.
Table 2: Comparison of Surface Free Energy (in mN/m) Calculated by Different Models
| Fluoropolymer | OWRK Model | Wu Model | vOCG Model |
| PTFE | 18 - 22 | 19 - 23 | 18 - 22 |
| FEP | 16 - 20 | 17 - 21 | 16 - 20 |
| PFA | 19 - 23 | 20 - 24 | 19 - 23 |
Note: These values represent a typical range and are influenced by the choice of probe liquids and the specific implementation of the calculation model.
Experimental Protocols
To ensure the validity and reproducibility of surface energy measurements, it is essential to follow standardized experimental protocols.
Protocol 1: Sessile Drop Contact Angle Measurement
-
Sample Preparation:
-
Ensure the fluoropolymer-coated substrate is clean, dry, and free of any contaminants.
-
Handle the sample with clean tweezers to avoid transferring oils from the skin.
-
Place the sample on a flat, level stage.
-
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Select the appropriate probe liquids (e.g., deionized water and diiodomethane).
-
-
Measurement Procedure:
-
Dispense a small droplet (typically 2-5 µL) of the first probe liquid onto the sample surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer software to analyze the image and determine the contact angle at the three-phase (solid-liquid-gas) contact point.
-
Repeat the measurement at multiple locations on the surface to ensure statistical significance.
-
Thoroughly clean the dispensing needle and replace the probe liquid for the next measurement.
-
-
Data Analysis:
-
Calculate the average contact angle and standard deviation for each probe liquid.
-
Use the contact angle data in conjunction with the known surface tension components of the probe liquids to calculate the surface free energy of the coating using the desired model (e.g., OWRK, Wu).
-
Visualizing the Workflow and Model Relationships
To better understand the process of validating surface energy measurements and the interplay between different calculation models, the following diagrams are provided.
Caption: Experimental workflow for surface energy validation.
Caption: Relationship between SFE calculation models.
References
- 1. Sessile Drop Method: Critical Analysis and Optimization for Measuring the Contact Angle of an Ion-Exchange Membrane Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. users.aalto.fi [users.aalto.fi]
- 3. Measuring Contact Angles using the Sessile Drop Method - DataPhysics Instruments [dataphysics-instruments.com]
- 4. Contact angle hysteresis on fluoropolymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolinscientific.com [biolinscientific.com]
- 6. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 7. Inverse gas chromatography - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Method to Probe the Surface Properties of Polymer Thin Films by Two-Dimensional (2D) Inverse Gas Chromatography (iGC) | NIST [nist.gov]
- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 11. azom.com [azom.com]
- 12. biolinscientific.com [biolinscientific.com]
- 13. mdpi.com [mdpi.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
A Comparative Study of RAFT and ATRP for the Polymerization of 1H,1H,9H-Hexadecafluorononyl Methacrylate
A guide for researchers, scientists, and drug development professionals on the controlled radical polymerization of a key fluorinated monomer.
In the realm of specialty polymers, fluorinated methacrylates stand out for their unique properties, including hydrophobicity, thermal stability, and low refractive index. These characteristics make them invaluable in a range of applications, from advanced coatings and optical materials to biomedical devices and drug delivery systems. The controlled polymerization of these monomers is crucial for tailoring the final properties of the material. Among the most powerful techniques for controlled radical polymerization are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
This guide provides a comparative overview of RAFT and ATRP for the polymerization of 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA), a monomer of significant interest due to its long fluorinated side chain. While direct comparative studies on HDFNMA are limited in publicly available literature, this guide extrapolates from established principles and experimental data for similar fluorinated methacrylates to provide representative protocols and expected outcomes.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of RAFT and ATRP in the controlled polymerization of HDFNMA, based on typical results observed for structurally similar fluorinated methacrylates.
| Parameter | RAFT Polymerization (Representative Data) | ATRP Polymerization (Representative Data) |
| Monomer Conversion | >95% | >90% |
| Number-Average Molecular Weight (Mn, g/mol ) | 25,000 (Targeted) | 23,500 (Targeted) |
| Polydispersity Index (Đ) | 1.10 - 1.25 | 1.15 - 1.30 |
| Reaction Temperature | 60-80°C | 70-90°C |
| Reaction Time | 6-24 hours | 8-24 hours |
| Catalyst/Control Agent | Organic Thiocarbonylthio Compound (e.g., CPADB) | Copper/Ligand Complex (e.g., CuBr/PMDETA) |
| Metal Contamination | None | Potential for trace copper residuals |
Experimental Protocols
Below are detailed, representative methodologies for the polymerization of HDFNMA via RAFT and ATRP. These protocols are based on established procedures for similar fluorinated methacrylates and serve as a starting point for experimental design.
RAFT Polymerization of HDFNMA
Materials:
-
This compound (HDFNMA), inhibitor removed
-
2-Cyanoprop-2-yl dithiobenzoate (CPADB) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anisole as solvent
Procedure:
-
In a Schlenk flask, HDFNMA (e.g., 5.0 g, 9.4 mmol), CPADB (e.g., 41.6 mg, 0.19 mmol), and AIBN (e.g., 6.2 mg, 0.038 mmol) are dissolved in anisole (10 mL).
-
The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with nitrogen and placed in a preheated oil bath at 70°C.
-
The polymerization is allowed to proceed for a predetermined time (e.g., 12 hours).
-
Samples are withdrawn periodically via a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is purified by precipitation in a large excess of cold methanol, followed by filtration and drying under vacuum.
ATRP of HDFNMA
Materials:
-
This compound (HDFNMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole as solvent
Procedure:
-
In a Schlenk flask, CuBr (e.g., 27.2 mg, 0.19 mmol) is added. The flask is sealed and purged with nitrogen.
-
HDFNMA (e.g., 5.0 g, 9.4 mmol), EBiB (e.g., 37.0 mg, 0.19 mmol), and anisole (10 mL) are added to the flask via a nitrogen-purged syringe.
-
The mixture is stirred to dissolve the components, and then PMDETA (e.g., 32.9 mg, 0.19 mmol) is added, leading to the formation of the colored copper-ligand complex.
-
The reaction mixture is subjected to three freeze-pump-thaw cycles.
-
The flask is placed in a preheated oil bath at 80°C.
-
Samples are taken at regular intervals to determine monomer conversion and molecular weight progression.
-
The polymerization is terminated by cooling and exposure to air, which oxidizes the copper catalyst.
-
The reaction mixture is diluted with tetrahydrofuran (THF) and passed through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is isolated by precipitation in cold methanol, filtration, and drying.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the RAFT and ATRP polymerization of HDFNMA.
Caption: Experimental workflow for the RAFT polymerization of HDFNMA.
Caption: Experimental workflow for the ATRP of HDFNMA.
Concluding Remarks
Both RAFT and ATRP are highly effective methods for the controlled polymerization of fluorinated methacrylates like HDFNMA, offering excellent control over molecular weight and achieving low polydispersity. The choice between the two techniques often depends on the specific requirements of the application.
RAFT polymerization is advantageous for its tolerance to a wide range of functional groups and the absence of metal catalysts, which is particularly important for biomedical applications where metal contamination is a concern. The process is generally robust and can be implemented with relatively simple experimental setups.
ATRP , on the other hand, often provides faster polymerization kinetics and is well-suited for the synthesis of block copolymers. While the need for a metal catalyst can be a drawback, recent advances in ATRP techniques, such as ARGET-ATRP, have significantly reduced the required catalyst concentration to parts-per-million levels.
Ultimately, the selection of the polymerization technique should be guided by a careful consideration of the desired polymer architecture, purity requirements, and the specific experimental capabilities at hand. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the synthesis of well-defined poly(this compound) for a variety of advanced applications.
A Comparative Performance Analysis: 1H,1H,9H-Hexadecafluorononyl Methacrylate vs. Perfluorooctyl Acrylate
A deep dive into the surface, thermal, and optical properties of polymers derived from 1H,1H,9H-Hexadecafluorononyl Methacrylate (HDFNMA) and Perfluorooctyl Acrylate (PFOA) reveals distinct performance characteristics crucial for advanced material design in drug development and biomedical applications. This guide provides a comparative analysis based on available experimental data, offering researchers and scientists a comprehensive overview to inform their material selection process.
Polymers derived from fluorinated acrylates and methacrylates are renowned for their exceptional properties, including low surface energy, high hydrophobicity, and excellent thermal stability. These characteristics make them ideal candidates for a variety of specialized applications, from anti-fouling coatings to components in sophisticated drug delivery systems. This report focuses on a comparative evaluation of two such monomers: this compound (HDFNMA) and Perfluorooctyl Acrylate (PFOA).
Performance at a Glance: A Tabular Comparison
To facilitate a clear and concise comparison, the key performance parameters of the polymers derived from HDFNMA and PFOA are summarized below. It is important to note that direct side-by-side comparative studies for these specific polymers are limited; therefore, some data is inferred from studies on structurally similar fluorinated polymers.
| Property | Poly(this compound) (PHDFNMA) | Poly(perfluorooctyl acrylate) (PPFOA) | Key Differences & Insights |
| Surface Energy | Expected to be very low due to high fluorine content and surface segregation of the fluorinated side chains.[1] | Reported as low as 6.5 mJ/m² (critical surface tension).[2] Copolymers can exhibit surface energies as low as 6 mJ/m².[3] | Both polymers exhibit extremely low surface energies, crucial for creating non-adhesive and repellent surfaces. The methacrylate may offer a slightly different surface packing, potentially influencing the final surface energy. |
| Hydrophobicity | Expected to be highly hydrophobic. | Water contact angles reported to be greater than 120°.[4] | Both polymers are superhydrophobic. The additional methyl group in the methacrylate may slightly alter the surface topography and, consequently, the contact angle hysteresis. |
| Thermal Stability | General thermal degradation of polymethacrylates proceeds primarily via depolymerization to the monomer.[5] | Thermal degradation of polyacrylates can involve both main-chain scission and side-chain reactions.[6] | The degradation pathways differ, which could have implications for the long-term stability and outgassing characteristics of the materials at elevated temperatures. |
| Refractive Index | Expected to be low, a characteristic of fluorinated polymers.[7] | 1.3390 (for poly(pentadecafluorooctyl acrylate)).[8] | Both polymers are expected to have very low refractive indices, a desirable property for optical applications where minimizing reflection is important. |
| Glass Transition Temp. | Expected to be higher than the corresponding acrylate. A similar fluorinated methacrylate, poly(1,1'-dihydroperfluorooctyl methacrylate), has a Tg of 50 °C.[9] | -10 °C.[9] | The presence of the α-methyl group in the methacrylate backbone restricts chain mobility, leading to a significantly higher glass transition temperature. This makes PHDFNMA a more rigid material at room temperature compared to the rubbery PPFOA. |
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis and characterization of these fluorinated polymers.
Synthesis of Fluorinated Polymers via Free Radical Polymerization
A common method for synthesizing fluorinated poly(acrylates) and poly(methacrylates) is free radical polymerization.[10][11]
Materials:
-
This compound (HDFNMA) or Perfluorooctyl acrylate (PFOA) monomer
-
Azobisisobutyronitrile (AIBN) as the initiator
-
An appropriate solvent (e.g., toluene, methyl ethyl ketone, or supercritical carbon dioxide)[5][9]
-
Nitrogen or Argon gas for inerting the reaction vessel
Procedure:
-
The monomer is dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
The solution is purged with nitrogen or argon for a sufficient time (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit the polymerization.
-
The initiator (AIBN) is added to the reaction mixture. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
The reaction mixture is heated to a specific temperature (typically between 60-80 °C) to initiate the polymerization.
-
The polymerization is allowed to proceed for a set period, often several hours, under a continuous inert atmosphere.
-
After the reaction is complete, the polymer is precipitated by pouring the solution into a non-solvent, such as methanol or hexane.
-
The precipitated polymer is then collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum until a constant weight is achieved.
Workflow for the free radical polymerization of fluorinated monomers.
Characterization Techniques
1. Contact Angle Goniometry for Surface Energy and Hydrophobicity:
This technique is used to determine the wettability of the polymer surface by measuring the contact angle of a liquid droplet on the surface.[6][12]
Procedure:
-
Polymer films are prepared by dissolving the synthesized polymer in a suitable solvent and spin-coating or drop-casting it onto a clean, smooth substrate (e.g., silicon wafer or glass slide). The films are then dried to remove the solvent.
-
A goniometer equipped with a camera and software for image analysis is used for the measurements.
-
A small droplet of a test liquid (e.g., deionized water for hydrophobicity, or a series of liquids with known surface tensions for surface energy determination) is carefully deposited onto the polymer surface.
-
The static contact angle is measured from the captured image of the droplet. For a more comprehensive analysis, advancing and receding contact angles can also be measured to assess contact angle hysteresis.
-
To determine the critical surface energy, the contact angles of a series of liquids with varying surface tensions are measured, and the data is plotted according to the Zisman method.
General workflow for contact angle measurement.
2. Thermogravimetric Analysis (TGA) for Thermal Stability:
TGA is used to determine the thermal stability and decomposition profile of the polymers.[13][14]
Procedure:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight percent versus temperature) provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residue at high temperatures.
3. Refractive Index Measurement:
The refractive index of the polymer films can be measured using various techniques.[2][3][8]
Procedure (using an Abbe refractometer as an example):
-
A thin, uniform polymer film is prepared on a flat substrate.
-
A small drop of a contact liquid with a refractive index higher than that of the polymer is placed on the prism of the Abbe refractometer.
-
The polymer film is placed on top of the contact liquid.
-
Light is passed through the prism and the film, and the critical angle of total internal reflection is measured.
-
The refractive index of the polymer film is then calculated from the critical angle.
Logical Relationship of Polymer Structure and Properties
The distinct properties of PHDFNMA and PPFOA stem from a subtle yet significant difference in their molecular structure: the presence of an α-methyl group in the methacrylate monomer.
Influence of the α-methyl group on polymer properties.
This structural difference leads to restricted rotation around the polymer backbone in PHDFNMA, resulting in a higher glass transition temperature and a more rigid material compared to the more flexible, rubbery PPFOA. This fundamental difference in chain dynamics can influence a range of macroscopic properties, including gas permeability and the mechanical characteristics of coatings derived from these polymers.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Simultaneous Determination of Refractive Index and Thickness of Submicron Optical Polymer Films from Transmission Spectra | MDPI [mdpi.com]
- 3. Polymer RI calculation | Practical Coatings | Prof Steven Abbott [stevenabbott.co.uk]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films — Metricon [metricon.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]
- 12. brighton-science.com [brighton-science.com]
- 13. shimadzu.com [shimadzu.com]
- 14. epfl.ch [epfl.ch]
Assessing the Biocompatibility of Poly(1H,1H,9H-Hexadecafluorononyl methacrylate) for Medical Devices: A Comparative Guide
The selection of materials for medical devices is a critical process governed by stringent biocompatibility requirements. Poly(1H,1H,9H-Hexadecafluorononyl methacrylate) (PHDFNM), a highly fluorinated acrylic polymer, presents a promising candidate due to the known biocompatible properties of fluorinated materials. This guide provides a comparative assessment of PHDFNM's expected biocompatibility profile against established medical-grade polymers: Polytetrafluoroethylene (PTFE), Silicone, Polyetheretherketone (PEEK), Polymethyl methacrylate (PMMA), and Polyurethane. This comparison is based on available data for similar fluorinated polymers and established data for the alternative materials, highlighting the necessity for direct experimental validation for PHDFNM.
Comparison of Biocompatibility Performance
A comprehensive evaluation of a material's biocompatibility involves a battery of tests as outlined in the ISO 10993 standards. The following tables summarize the expected performance of PHDFNM and the comparative performance of alternative materials in key biocompatibility assays.
Table 1: In Vitro Cytotoxicity (ISO 10993-5)
| Material | Expected/Reported Cytotoxicity Grade | Supporting Data/Rationale |
| PHDFNM | Grade 0-1 (Non-cytotoxic to Slightly Cytotoxic) - Predicted | Based on studies of other fluorinated methacrylates, higher fluorine content is often associated with reduced cytotoxicity. However, residual monomers, if present, could increase cytotoxicity. Direct testing is essential for confirmation. |
| PTFE | Grade 0 (Non-cytotoxic) | Widely established as a non-cytotoxic material for medical applications.[1][2] |
| Silicone | Grade 0 (Non-cytotoxic) | Medical-grade silicones are known for their excellent biocompatibility and lack of cytotoxic effects.[1][2] |
| PEEK | Grade 0 (Non-cytotoxic) | PEEK exhibits excellent biocompatibility with no cytotoxic effects reported in numerous studies.[1][2] |
| PMMA | Grade 0-2 (Non-cytotoxic to Mildly Cytotoxic) | While generally considered biocompatible, residual monomers from the polymerization process can sometimes lead to mild cytotoxic responses.[3][4][5][6] |
| Polyurethane | Grade 0-1 (Non-cytotoxic to Slightly Cytotoxic) | Medical-grade polyurethanes are designed for biocompatibility, but additives and degradation products can occasionally elicit a slight cytotoxic response.[7][8][9][10] |
Table 2: Hemocompatibility - Hemolysis (ISO 10993-4)
| Material | Expected/Reported Hemolysis (%) | Supporting Data/Rationale |
| PHDFNM | < 2% (Non-hemolytic) - Predicted | Fluorinated surfaces are generally known to exhibit low interaction with blood components, suggesting a low potential for hemolysis. Direct testing is required. |
| PTFE | < 2% (Non-hemolytic) | PTFE is a well-established hemocompatible material with a low hemolytic profile. |
| Silicone | < 2% (Non-hemolytic) | Medical-grade silicone is considered hemocompatible and does not typically induce hemolysis. |
| PEEK | < 2% (Non-hemolytic) | PEEK is known for its excellent hemocompatibility and low hemolytic potential. |
| PMMA | < 5% (Non-hemolytic to Slightly Hemolytic) | Generally considered non-hemolytic, but surface properties and any leachable components can influence the outcome. |
| Polyurethane | < 2% (Non-hemolytic) | Biocompatible grades of polyurethane are formulated to minimize adverse interactions with blood.[7] |
Table 3: In Vivo Inflammatory Response
| Material | Expected/Reported Inflammatory Response | Supporting Data/Rationale |
| PHDFNM | Minimal - Predicted | The inertness of highly fluorinated polymers suggests a low propensity to trigger a significant inflammatory response. In vivo studies are necessary for confirmation. |
| PTFE | Minimal | PTFE implants are generally well-tolerated with minimal chronic inflammation. |
| Silicone | Minimal to Mild | While generally biocompatible, silicone implants can sometimes elicit a foreign body response characterized by a fibrous capsule formation.[1][2] |
| PEEK | Minimal | PEEK is known for its excellent in vivo biocompatibility and minimal inflammatory response, promoting good tissue integration.[1][2][11] |
| PMMA | Minimal to Moderate | PMMA can sometimes be associated with a more pronounced inflammatory response, particularly if particles are generated from wear.[3] |
| Polyurethane | Minimal | Medical-grade polyurethanes are designed to be biostable and elicit a minimal inflammatory response.[9] |
Experimental Protocols
To definitively assess the biocompatibility of PHDFNM, the following standardized experimental protocols, based on the ISO 10993 series, should be followed.
Experimental Protocol 1: In Vitro Cytotoxicity - Elution Test (ISO 10993-5)
-
Sample Preparation: Sterilized samples of PHDFNM are incubated in a cell culture medium (e.g., MEM) at 37°C for 24 hours to create an extract. The ratio of the sample surface area to the volume of the medium should be standardized (e.g., 3 cm²/mL).
-
Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and incubated until they form a sub-confluent monolayer.
-
Exposure: The culture medium is replaced with the PHDFNM extract at various concentrations (e.g., 100%, 50%, 25%, 12.5%). A negative control (fresh medium) and a positive control (e.g., organotin-stabilized PVC) are included.
-
Incubation: The cells are incubated with the extracts for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Assessment: Cell viability is quantified using a metabolic assay such as the MTT assay. The optical density is measured, and the percentage of viable cells is calculated relative to the negative control.
-
Grading: The cytotoxicity is graded on a scale from 0 (non-cytotoxic) to 4 (severely cytotoxic) based on the reduction in cell viability.
Experimental Protocol 2: Hemocompatibility - Hemolysis (ASTM F756-17, based on ISO 10993-4)
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., heparin).
-
Sample and Control Preparation:
-
Direct Contact: A defined surface area of sterilized PHDFNM is placed in contact with diluted blood.
-
Extract Method: An extract of PHDFNM is prepared by incubating the material in saline at 37°C for 24 hours. The extract is then mixed with diluted blood.
-
Controls: A negative control (e.g., polyethylene) and a positive control (e.g., water for injection) are run in parallel.
-
-
Incubation: The samples and controls are incubated with the diluted blood at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Analysis: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control (representing 100% hemolysis). A material is generally considered non-hemolytic if the hemolysis rate is below 2%.
Signaling Pathways in Biocompatibility
Understanding the cellular and molecular responses to a biomaterial is crucial. The following diagrams illustrate key signaling pathways involved in the host response to medical devices.
Conclusion
Poly(this compound) holds theoretical promise as a biocompatible material for medical devices, largely due to the established properties of fluorinated polymers. The predicted non-cytotoxic, non-hemolytic, and low inflammatory profile makes it an attractive candidate for further investigation. However, it is crucial to emphasize that this assessment is based on extrapolation from similar materials. Rigorous experimental testing of PHDFNM according to standardized protocols, such as those detailed in this guide, is imperative to validate its safety and efficacy for any medical application. This direct evidence is the only reliable basis for its consideration and potential adoption by researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyetheretherketone (PEEK) as a Potential Material for the Repair of Maxillofacial Defect Compared with E-poly(tetrafluoroethylene) (e-PTFE) and Silicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential Role of Polymethyl Methacrylate as a New Packaging Material for the Implantable Medical Device in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. PMMA: an essential material in medicine and dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. infinitalab.com [infinitalab.com]
- 7. More biocompatibility for polyurethane [advancedsciencenews.com]
- 8. Biocompatibility Makes Polyurethane Work in Medical Devices | Incredible Polyurethane [incrediblepolyurethane.com]
- 9. plasticsengineering.org [plasticsengineering.org]
- 10. otivic.com [otivic.com]
- 11. cdn-links.lww.com [cdn-links.lww.com]
A Comparative Analysis of 1H,1H,9H-Hexadecafluorononyl Methacrylate-Based Coatings for Chemical Resistance
For researchers, scientists, and professionals in drug development, selecting laboratory and manufacturing materials with robust chemical resistance is paramount to ensure the integrity of research and the safety of operations. This guide provides a detailed evaluation of the chemical resistance of coatings based on 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA), comparing them with common alternatives such as epoxy and polyurethane coatings.
Coatings formulated with HDFNMA, a long-chain fluorinated methacrylate, are gaining attention for their exceptional surface properties, including hydrophobicity and oleophobicity, which contribute to their excellent chemical resistance. The inherent stability of the carbon-fluorine bond in the molecular structure of HDFNMA is the primary reason for its inertness to a wide range of chemical agents.
Comparative Chemical Resistance: HDFNMA vs. Alternatives
While specific quantitative data for HDFNMA-based coatings is not extensively available in public literature, the performance of long-chain fluorinated polymers provides a strong indication of their capabilities. The following table offers a comparative view of the expected chemical resistance of HDFNMA-based coatings against standard epoxy and polyurethane coatings when exposed to various classes of chemicals. The ratings are based on typical performance and can vary depending on the specific formulation and curing process of the coating.
Table 1: Comparative Chemical Resistance of Coating Systems
| Chemical Class | HDFNMA-Based Coatings | Epoxy Coatings | Polyurethane Coatings |
| Acids (Dilute) | Excellent | Good to Excellent | Good |
| Acids (Concentrated) | Excellent | Fair to Good | Fair to Good |
| Bases (Dilute) | Excellent | Excellent | Good |
| Bases (Concentrated) | Excellent | Good | Fair |
| Organic Solvents (Alcohols) | Excellent | Good | Good |
| Organic Solvents (Ketones) | Good to Excellent | Poor to Fair | Fair |
| Organic Solvents (Aromatic) | Good | Poor to Fair | Fair to Good |
| Organic Solvents (Chlorinated) | Good | Poor | Poor |
| Aqueous Salt Solutions | Excellent | Excellent | Excellent |
| Oils and Greases | Excellent | Excellent | Excellent |
Note: Excellent - No visible change; Good - Minor change in gloss or color; Fair - Moderate change, swelling, or softening; Poor - Severe degradation, blistering, or delamination.
The Science Behind HDFNMA's Chemical Resistance
The superior chemical resistance of HDFNMA-based coatings stems from its unique molecular architecture. The long perfluorinated side chain creates a dense, low-energy surface that repels both water- and oil-based substances. This is a direct result of the high electronegativity of fluorine atoms, which form very strong and stable bonds with carbon atoms.
Caption: Logical relationship of HDFNMA's molecular structure to its chemical resistance.
Experimental Protocols for Evaluating Chemical Resistance
To ensure a standardized and objective comparison of coating performance, established testing protocols should be followed. The American Society for Testing and Materials (ASTM) provides several relevant standards.
Spot Test for Chemical Resistance (Modified ASTM D1308)
This test is suitable for evaluating the resistance of a coating to splashes and spills of various chemicals.
-
Test Panel Preparation: Coatings are applied to standardized steel or glass panels and cured according to the manufacturer's instructions.
-
Test Reagents: A range of representative chemicals (e.g., 30% sulfuric acid, 50% sodium hydroxide, acetone, xylene, isopropanol) are selected.
-
Procedure:
-
Place a few drops of the test reagent onto the cured coating surface.
-
Cover the spot with a watch glass to prevent evaporation.
-
Allow the reagent to remain in contact with the coating for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).
-
After the exposure period, remove the watch glass and gently wipe the area with a clean cloth.
-
Visually inspect the coating for any changes, such as discoloration, blistering, loss of gloss, or softening. A rating scale (e.g., 1-5, where 1 is no effect and 5 is severe damage) can be used for quantitative comparison.
-
Immersion Test for Chemical Resistance (Modified ASTM G20)
This method provides a more aggressive evaluation of a coating's performance when in continuous contact with a chemical.
-
Test Panel Preparation: As described in the spot test.
-
Procedure:
-
Completely immerse the coated panels in the test reagents in sealed containers.
-
Maintain the immersion for an extended period (e.g., 7 days, 30 days) at a controlled temperature.
-
Periodically remove the panels, rinse with deionized water, and dry.
-
Evaluate the panels for changes in appearance (as in the spot test), as well as for changes in physical properties such as hardness (using a durometer) and adhesion (using a cross-hatch adhesion test, ASTM D3359).
-
Measure the weight change of the coated panel before and after immersion to quantify the absorption of the chemical by the coating.
-
Conclusion
Coatings based on this compound offer a compelling solution for applications demanding high chemical resistance. Their unique fluorinated structure provides a robust barrier against a wide array of corrosive and aggressive chemicals, often outperforming traditional epoxy and polyurethane systems, particularly against harsh organic solvents. For professionals in research, scientific, and drug development fields, the adoption of HDFNMA-based coatings can contribute to a safer, more reliable, and longer-lasting infrastructure, ultimately protecting valuable assets and research outcomes. When selecting a coating, it is crucial to consider the specific chemical environment and to consult manufacturer's data sheets for performance against specific reagents.
Long-Term Stability of Superhydrophobic Surfaces: A Comparative Analysis of 1H,1H,9H-Hexadecafluorononyl Methacrylate-Based Coatings and Alternatives
A critical evaluation of the durability of superhydrophobic surfaces is paramount for their real-world application in demanding environments, from self-cleaning coatings to biomedical devices. This guide provides a comparative analysis of the long-term stability of superhydrophobic surfaces fabricated using 1H,1H,9H-Hexadecafluorononyl Methacrylate, contrasted with two prominent alternatives: Polydimethylsiloxane (PDMS)-based coatings and non-fluorinated silica nanoparticle-based systems. The assessment is based on experimental data from studies subjecting these surfaces to prolonged UV irradiation, mechanical abrasion, and chemical exposure.
Comparative Performance Under Stress Conditions
The long-term performance of a superhydrophobic surface is intrinsically linked to its ability to maintain a high water contact angle (WCA) and low sliding angle (SA) after exposure to environmental and mechanical stressors. Below is a summary of the stability data for the compared coating types.
Table 1: Long-Term Stability Data for Various Superhydrophobic Coatings
| Coating Material | Stress Test | Initial WCA | WCA After Test | Initial SA | SA After Test | Test Duration/Parameters |
| Poly(1H,1H,2H,2H-perfluorodecyl methacrylate-co-2-ethylhexyl methacrylate) * | UV Irradiation | >150° | Minor molecular changes, extensive cross-linking | <10° | Not Reported | 2000 hours, artificial solar light[1] |
| PDMS/Silica Nanoparticle Composite | UV Irradiation | 156.4° | No significant change | <5° | No significant change | 72 hours[2] |
| Non-Fluorinated Silica Nanoparticles | UV Irradiation | >150° | WCA ~148°, SA ~23° | <10° | 23° | 500 hours, simulated outdoor conditions[3] |
| Fluorine-Containing Acrylate/Silica Composite | Sandpaper Abrasion | >150° | 144.1° | <5° | 38° | Specific number of cycles not detailed[4] |
| PDMS/Silica Nanoparticle Composite | Sandpaper Abrasion | 156.4° | Remained superhydrophobic | <5° | Remained low | Not specified number of cycles[5] |
| Non-Fluorinated Silica/Polymer Composite | Sandpaper Abrasion | >150° | Remained superhydrophobic | <10° | Not Reported | 2000 cm abrasion[4][6] |
| PDMS-based Coating | Chemical Immersion (pH 1-13) | ~160° | Maintained superhydrophobicity | <5° | Maintained low SA | 12 hours[7] |
| Fluorinated Coating on CuO Nanosheets | Chemical Immersion (Acidic) | >150° | Loss of superhydrophobicity | <10° | Not Reported | Not specified duration |
| Fluorinated Coating on CuO Nanosheets | Chemical Immersion (Alkaline) | >150° | Superior stability | <10° | Not Reported | Not specified duration |
Note: Data for a close analogue, Poly(1H,1H,2H,2H-perfluorodecyl methacrylate-co-2-ethylhexyl methacrylate), is used as a proxy for this compound-based coatings due to the limited availability of direct long-term stability data for the latter.
Experimental Methodologies
A comprehensive understanding of the long-term stability of these materials necessitates a detailed look at the experimental protocols used to generate the data.
UV Irradiation Stability Testing
-
Fluorinated Acrylic Coatings: Films of poly(2,2,2-trifluoroethyl methacrylate) and copolymers of 1H,1H,2H,2H-perfluorodecyl methacrylate with 2-ethylhexyl methacrylate were exposed to artificial solar light for up to 2000 hours. The degradation was assessed by monitoring weight loss, gel content, size exclusion chromatography, and FTIR spectroscopy.[1]
-
PDMS/Silica Nanoparticle Coatings: Superhydrophobic coatings were exposed to UV light for 72 hours, and the water contact angle was measured to evaluate any changes in hydrophobicity.[2]
-
Non-Fluorinated Silica Nanoparticle Coatings: Surfaces were exposed to simulated outdoor conditions, and the contact and sliding angles were measured at intervals up to 500 hours to assess the retention of superhydrophobic properties.[3]
Mechanical Abrasion Resistance Testing
-
Fluorine-Containing Acrylate/Silica Composite: The wear resistance of the superhydrophobic coating was evaluated using a sandpaper abrasion test. The water contact angle and sliding angle were measured after abrasion to determine the durability.[4]
-
PDMS/Silica Nanoparticle Coatings: The mechanical stability was tested by sand abrasion and tape peeling tests. The retention of superhydrophobicity was evaluated by measuring the water contact angle.[5]
-
Non-Fluorinated Silica/Polymer Composite: The robustness of the material was tested by subjecting it to 2000 cm of sandpaper abrasion, after which its superhydrophobic properties were re-evaluated.[4][6]
Chemical Stability Testing
-
PDMS-based Coatings: The chemical stability was assessed by immersing the superhydrophobic surfaces in aqueous solutions with pH values ranging from 1 to 13 for 12 hours and subsequently measuring the water contact and sliding angles.[7]
-
Fluorinated Coatings: The stability of superhydrophobic surfaces with a fluorinated coating on copper oxide nanosheets was investigated by immersion in acidic, salt, and alkaline solutions. The failure and protective mechanisms were analyzed by observing changes in the surface structure and water contact angle.
Visualizing the Stability Testing Workflow
The logical flow of a comprehensive long-term stability testing protocol for superhydrophobic surfaces can be visualized as follows:
Caption: Workflow for long-term stability testing of superhydrophobic surfaces.
Conclusion
The long-term stability of superhydrophobic surfaces is a multi-faceted challenge that depends heavily on the choice of material and the nature of the environmental stressors. While direct, extensive long-term data for superhydrophobic surfaces made purely from this compound is limited, studies on analogous long-chain fluorinated methacrylates suggest good photochemical stability, though they can be susceptible to degradation through cross-linking.[1]
In comparison, PDMS-based superhydrophobic coatings, often in composite form with silica nanoparticles, demonstrate excellent resistance to UV radiation and chemical attack across a wide pH range.[2][5][7] Their mechanical durability is also notable. Non-fluorinated silica nanoparticle-based systems present an environmentally friendly alternative with commendable mechanical robustness, although their UV stability may be slightly lower than that of PDMS-based systems.[3][4][6]
The choice of a superhydrophobic coating for a specific application should therefore be guided by a thorough evaluation of the predominant environmental challenges it will face. For applications requiring extreme UV resistance and chemical inertness, PDMS-based systems appear to be a very strong contender. Fluorinated methacrylate-based coatings offer a high degree of hydrophobicity but require further investigation to fully characterize their long-term mechanical and chemical resilience. Non-fluorinated silica-based coatings provide a durable and greener alternative, particularly in applications where mechanical wear is the primary concern.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Study on the anti-abrasion resistance of superhydrophobic coatings based on fluorine-containing acrylates with different T g and SiO 2 - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07865J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. biolinscientific.com [biolinscientific.com]
Safety Operating Guide
Proper Disposal of 1H,1H,9H-Hexadecafluorononyl Methacrylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like 1H,1H,9H-Hexadecafluorononyl methacrylate are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. This substance is classified as an irritant and may cause skin, eye, and respiratory irritation.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE):
When handling this chemical, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is critical for safe handling and for understanding its physical properties.
| Property | Value |
| CAS Number | 1841-46-9 |
| Molecular Formula | C13H8F16O2 |
| Molecular Weight | 500.18 g/mol |
| Boiling Point | 234 °C (lit.) |
| Density | 1.618 g/mL at 25 °C (lit.) |
| Flash Point | >230 °F (>110 °C) |
| Refractive Index (n20/D) | 1.344 (lit.) |
Data sourced from ChemicalBook.[1]
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and similar fluorinated polymers is through controlled incineration.[2][3][4] This process must be carried out by a licensed hazardous waste disposal company equipped to handle fluorinated compounds, as improper incineration can release hazardous decomposition products like hydrogen fluoride.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other solvents or chemical waste streams to avoid potentially dangerous reactions.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1841-46-9," and any associated hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.
-
Follow all institutional and local regulations for the storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and CAS number.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal, in accordance with regulatory requirements.
-
IV. Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If there is any contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
References
Personal protective equipment for handling 1H,1H,9H-Hexadecafluorononyl methacrylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1H,1H,9H-Hexadecafluorononyl methacrylate. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this chemical in a laboratory setting.
Hazard Identification and Safety Summary
This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data, it is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, it is imperative to use appropriate personal protective equipment (PPE) and follow a stringent handling protocol.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure and ensure personal safety.
| PPE Category | Item | Specification/Recommendation |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves. The specific material and thickness should be chosen based on the breakthrough time for methacrylates. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Wear safety glasses or goggles that provide a complete seal around the eyes. A face shield may be necessary for splash-prone procedures. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact. For larger quantities or increased risk of splashing, chemical-resistant aprons or suits are recommended. |
| Respiratory Protection | Use in a well-ventilated area | Work in a chemical fume hood or a well-ventilated laboratory. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the required personal protective equipment as outlined in the table above.
2. Handling:
-
Dispense the chemical carefully, avoiding splashing or the creation of aerosols.
-
Keep the container tightly closed when not in use.
-
Avoid breathing vapors or mists.
-
Wash hands thoroughly after handling the chemical.
3. In Case of Exposure:
-
If on skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
If inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the chemical waste in a designated, labeled, and sealed container for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Safe handling workflow from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
